molecular formula C10H16N2O2 B129582 O-Bis(2-aminoethoxy)benzene CAS No. 42988-85-2

O-Bis(2-aminoethoxy)benzene

Katalognummer: B129582
CAS-Nummer: 42988-85-2
Molekulargewicht: 196.25 g/mol
InChI-Schlüssel: HMAWLSAOFCZZJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

O-Bis(2-aminoethoxy)benzene, also known as O-Bis(2-aminoethoxy)benzene, is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality O-Bis(2-aminoethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Bis(2-aminoethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[2-(2-aminoethoxy)phenoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c11-5-7-13-9-3-1-2-4-10(9)14-8-6-12/h1-4H,5-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAWLSAOFCZZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCN)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366033
Record name 2,2'-[1,2-Phenylenebis(oxy)]di(ethan-1-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42988-85-2
Record name 2,2'-[1,2-Phenylenebis(oxy)]di(ethan-1-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,2-Bis(2-aminoethoxy)benzene chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,2-Bis(2-aminoethoxy)benzene

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the chemical properties, synthesis, and potential applications of 1,2-Bis(2-aminoethoxy)benzene. The information presented herein is synthesized from established chemical principles and authoritative data sources to ensure scientific integrity and practical utility.

Core Molecular Identity and Physicochemical Properties

1,2-Bis(2-aminoethoxy)benzene, also known by its synonym 2,2'-[1,2-Phenylenebis(oxy)]bis-ethanamine, is a bifunctional organic molecule featuring a central catechol (1,2-dihydroxybenzene) core linked to two aminoethoxy side chains.[1] This unique architecture, combining a rigid aromatic platform with flexible, nucleophilic side chains, makes it a molecule of significant interest in medicinal chemistry and materials science.

The primary amine groups provide sites for further functionalization, while the ether linkages and the benzene ring contribute to the overall conformational and electronic properties of the molecule.

Chemical Structure

The structural formula of 1,2-Bis(2-aminoethoxy)benzene is C10H16N2O2.[1]

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection catechol Catechol (1,2-Benzenediol) reagent1 2 equiv. N-(2-Bromoethyl)phthalimide + Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetonitrile) catechol->reagent1 intermediate 1,2-Bis(2-phthalimidoethoxy)benzene (Protected Intermediate) reagent1->intermediate reagent2 Hydrazine (NH₂NH₂) Solvent (e.g., Ethanol) Reflux intermediate->reagent2 Purified Intermediate product 1,2-Bis(2-aminoethoxy)benzene (Final Product) reagent2->product

Caption: Proposed two-step synthesis of 1,2-Bis(2-aminoethoxy)benzene.

Experimental Causality
  • Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenolic hydroxyl groups of catechol, forming a more nucleophilic phenoxide. A stronger base like sodium hydride (NaH) can be used for faster, irreversible deprotonation but requires anhydrous conditions.

  • Protecting Group: The phthalimide group is chosen because it is robust and stable under the conditions of the ether synthesis. Its removal via hydrazinolysis is a high-yielding and clean reaction, precipitating phthalhydrazide, which simplifies product purification.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is ideal as it can dissolve the ionic intermediates (phenoxide) while not interfering with the nucleophilic substitution reaction.

Predictive Spectroscopic Profile

Full characterization of a synthesized molecule is a self-validating system for confirming its identity. While experimental spectra are definitive, a predicted profile based on the molecule's structure provides a crucial reference for analysis. [2]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions corresponding to its key functional groups.

Structural UnitPredicted Wavenumber (cm⁻¹)Key Features
N-H Stretch (Amine)3500 - 3300Two distinct, medium-intensity peaks for a primary amine (asymmetric and symmetric stretching). [3]
C-H Stretch (Aromatic)3100 - 3000Weak to medium peaks, appearing just above the 3000 cm⁻¹ threshold. [4]
C-H Stretch (Aliphatic)3000 - 2850Medium to strong peaks from the -CH₂- groups, appearing just below 3000 cm⁻¹. [4]
N-H Bend (Amine)1650 - 1550A strong scissoring absorption characteristic of primary amines. [3]
C=C Stretch (Aromatic)1600 & 1475Two or more sharp peaks of variable intensity, confirming the benzene ring. [4]
C-O Stretch (Aryl Ether)1300 - 1200A strong, characteristic absorption for the Ar-O-C bond. [4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. [5]

  • ¹H-NMR:

    • Aromatic Protons (Ar-H): A complex multiplet expected in the δ 6.8-7.2 ppm region, integrating to 4H.

    • Ether Methylene Protons (Ar-O-CH₂): A triplet expected around δ 4.0-4.2 ppm, integrating to 4H. The downfield shift is due to the deshielding effect of the adjacent oxygen atom.

    • Amine Methylene Protons (CH₂-NH₂): A triplet expected around δ 2.8-3.0 ppm, integrating to 4H. This is upfield relative to the O-CH₂ group but downfield from a standard alkane due to the influence of the nitrogen. [3] * Amine Protons (NH₂): A broad singlet expected between δ 1.0-3.0 ppm, integrating to 4H. The chemical shift can be highly variable depending on solvent and concentration. This peak will disappear upon D₂O exchange. [3]

  • ¹³C-NMR:

    • Aromatic Carbons (C-O): Two signals expected around δ 145-150 ppm for the two carbons directly attached to oxygen.

    • Aromatic Carbons (C-H): Two signals expected in the δ 115-125 ppm region.

    • Ether Methylene Carbons (O-CH₂): One signal expected around δ 68-72 ppm.

    • Amine Methylene Carbons (CH₂-N): One signal expected around δ 40-45 ppm. [3]

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): A clear molecular ion peak should be observed at m/z = 196.25 (for the monoisotopic mass).

  • High-Resolution MS (HRMS): Would confirm the elemental composition C10H16N2O2 with high accuracy (e.g., calculated exact mass of 196.1212). [2]* Key Fragmentation: Expect characteristic fragmentation patterns, such as cleavage of the C-C bond between the methylene groups or cleavage at the ether linkage, to yield diagnostic fragment ions.

Applications in Research and Drug Development

The molecular architecture of 1,2-Bis(2-aminoethoxy)benzene makes it a versatile building block, or scaffold, in the design of more complex molecules with specific biological functions. Aromatic compounds are foundational in the pharmaceutical industry, forming the core of countless drugs. [6]

  • Chelating Agents and Sensors: The arrangement of the two ether oxygens and two amine nitrogens creates a potential tetradentate binding site for metal ions. This geometry is reminiscent of the core structure of BAPTA, a well-known calcium chelator, suggesting its utility in developing selective molecular sensors or metal-sequestering agents. [7]* Linker in PROTACs and ADC: The two primary amine groups provide symmetric handles for conjugation. This makes the molecule an attractive candidate as a linker in technologies like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), where it can bridge a targeting moiety and an effector molecule.

  • Scaffold for Bioactive Molecules: The benzene ring can be further functionalized to explore structure-activity relationships (SAR). The amino groups can be converted into amides, sulfonamides, or other functional groups to build libraries of compounds for screening against various biological targets, such as kinases or proteases. Its structure is a bioisosteric variation of other diamine linkers used in developing anticancer agents. [8][9]

Safety and Handling

  • Personal Protective Equipment (PPE): Always handle the compound with chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. * Ventilation: Work in a well-ventilated laboratory or a chemical fume hood to avoid inhalation of any potential vapors or aerosols. [11]* Skin Contact: Avoid skin contact. In case of contact, wash the affected area immediately with soap and plenty of water. * Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [10]* Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

This compound is intended for research use only and should be handled by trained professionals familiar with standard laboratory safety protocols.

References

  • Vertex AI Search. (2021, October 13).
  • Santa Cruz Biotechnology. O-Bis(2-aminoethoxy)benzene | CAS 42988-85-2 | SCBT.
  • NOVA Chemicals. (2024, July 18).
  • TCI Chemicals. (2025, January 9).
  • Sigma-Aldrich. (2025, August 12).
  • Chevron Phillips Chemical.
  • PrepChem.com. Synthesis of 1,2-bis(2-n-butylaminoethoxy)benzene.
  • ChemicalBook. 1,2-Bis(2-broMoethoxy)benzene synthesis.
  • PubChem. 1,2-Bis-(2-ethoxyethoxy)benzene | C14H22O4 | CID 21331682.
  • PubChem. 1,2-Bis[2-(2-methoxyethoxy)ethoxy]benzene | C16H26O6 | CID 5051247.
  • Organic Syntheses Procedure. 2.
  • ChemBK. 1,2-Bis(2-aminoethoxy)ethane.
  • ECHEMI. How to synthesise 2-aminoethyl benzene.
  • BLD Pharm. 52411-34-4|1,2-Bis(o-aminophenoxy)ethane.
  • The Royal Society of Chemistry.
  • New IR NMR Chart.
  • ResearchGate. (PDF) 1,2-Bis(2-aminophenoxy)ethane.
  • Cheméo. Chemical Properties of Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis- (CAS 104-66-5).
  • Pharmaffiliates. CAS No : 929-59-9 | Product Name : 1,2-Bis(2-aminoethoxy)ethane.
  • PubMed. (2001, October 15). New synthetic route to [bis-1,2-(aminomethyl)
  • Journal of Biochemical Technology. (2023, April 19). Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production.
  • Chemsrc. (2025, September 13). CAS#:88037-69-8 | 1,2-bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]benzene.
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • ResearchGate. (2025, August 7). (PDF) Synthesis, spectroscopic characterizations and cytotoxic activities of some novel 1,2-bis-(tetrasubstituted-benzylidene) hydrazine analogues.
  • Emery Pharma. (2018, April 2).
  • Enamine. (2024, December 10). Benzene Bioisosteric Replacements.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • Google Patents. WO2006051489A1 - Use of 1,4-bis (3-aminoalkyl)

Sources

Technical Guide: Ether-Linked Aromatic Diamines for Flexible Polyimide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive workflow for the synthesis and application of ether-linked aromatic diamines, specifically focusing on 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) and 4,4'-Oxydianiline (ODA) . Unlike rigid rod-like diamines (e.g., p-phenylenediamine), ether-linked variants introduce critical rotational freedom into the polymer backbone. This modification lowers the glass transition temperature (


) and modulus slightly but dramatically enhances solubility, optical transparency, and mechanical toughness—properties essential for flexible electronics (FCCL) and biomedical implants.

Molecular Architecture & Design Principles

The primary challenge in high-performance polymer synthesis is the "processability vs. stability" trade-off. Rigid aromatic polyimides (PIs) possess excellent thermal stability but are often insoluble and brittle.

The Ether-Linkage Mechanism

The introduction of an ether group (–O–) between aromatic rings alters the chain dynamics through two mechanisms:

  • Bond Rotation: The C–O–C bond angle (

    
    ) allows for low-energy rotation compared to the high barrier of biphenyl C–C bonds. This increases the entropy of the chain, reducing crystallinity and improving solubility in polar aprotic solvents (NMP, DMAc).
    
  • Free Volume Expansion: The "kinked" structure prevents dense chain packing, which lowers the dielectric constant (

    
    )—a critical parameter for high-frequency 5G/6G substrates.
    

Monomer Synthesis Protocol: BAPP

The synthesis of BAPP represents the "gold standard" for ether-linked diamines via Nucleophilic Aromatic Substitution (


).
Reaction Scheme
  • Etherification: Bisphenol A reacts with

    
    -chloronitrobenzene to form the dinitro intermediate (BNPP).[1]
    
  • Reduction: BNPP is reduced to the diamine (BAPP) using hydrazine or hydrogen gas.

Experimental Protocol

Reagents: Bisphenol A (BPA),


-Chloronitrobenzene (p-CNB), Potassium Carbonate (

), DMF, Toluene, Pd/C (5%), Hydrazine Hydrate.

Step 1: Synthesis of Dinitro Intermediate (BNPP)

  • Charge a 3-neck flask with BPA (1.0 eq),

    
     (2.2 eq), DMF, and Toluene (azeotropic agent).
    
  • Heat to 140°C. Water is removed via the Dean-Stark trap (azeotropic distillation).

  • Once dry, add

    
    -CNB (2.05 eq).
    
  • Raise temperature to 160°C and reflux for 8–12 hours.

  • Cool to 80°C and pour into methanol/water to precipitate the yellow dinitro solid.

  • Recrystallize from glacial acetic acid. Yield: >90%.

Step 2: Reduction to Diamine (BAPP)

  • Dissolve BNPP in Ethanol/THF.

  • Add Pd/C catalyst (10 wt% loading).

  • Add Hydrazine Hydrate dropwise at reflux (80°C) OR purge with

    
     gas (50 psi).
    
  • Monitor reaction via TLC until the nitro peak disappears.

  • Filter hot to remove Pd/C.

  • Cool filtrate to crystallize white BAPP needles. Purity Target: >99.5% (HPLC).

Visualization: Monomer Synthesis Workflow

MonomerSynthesis Reactants Bisphenol A + p-Chloronitrobenzene Azeotrope Azeotropic Dehydration (Toluene/K2CO3) Reactants->Azeotrope SNAr SNAr Coupling (160°C, DMF) Azeotrope->SNAr Dry Salt Formed Intermediate Dinitro Intermediate (BNPP) SNAr->Intermediate Reduction Catalytic Reduction (Pd/C + Hydrazine) Intermediate->Reduction Product Final Diamine (BAPP) Reduction->Product Purification

Caption: Figure 1. Two-step synthesis of BAPP via nucleophilic aromatic substitution and catalytic reduction.

Polymerization Protocol: The Two-Step Method

Direct polycondensation is often unsuitable for high-molecular-weight PIs. The industry standard is the Polyamic Acid (PAA) route followed by thermal imidization.

Experimental Protocol

Reagents: BAPP (Diamine), PMDA or BPDA (Dianhydride), NMP (Anhydrous, <50 ppm


).

Step 1: Polyamic Acid (PAA) Formation [1][2]

  • Dissolution: Dissolve BAPP (1.0 eq) in anhydrous NMP under

    
     flow. Cool to 0–5°C (ice bath) to control exotherm.
    
  • Polymerization: Add Dianhydride (1.0 eq) in portions over 1 hour. Crucial: Stoichiometry must be exact (1:1) to achieve high viscosity.

  • Aging: Stir at room temperature for 24 hours. The solution becomes viscous (honey-like).

    • Checkpoint: Inherent Viscosity (

      
      ) should be > 0.8 dL/g.
      

Step 2: Thermal Imidization (Film Casting)

  • Cast PAA solution onto a glass or silicon substrate.

  • Step-wise Heating Profile:

    • 80°C (1 hr): Solvent removal.

    • 150°C (1 hr): Onset of imidization.

    • 250°C (1 hr): Cyclization.

    • 300°C (1 hr): Final cure and chain ordering.

  • Cool slowly to prevent stress cracking.

Visualization: Polymerization Cycle

Polymerization Monomers Monomers (BAPP + Dianhydride) PAA Polyamic Acid (PAA) Viscous Precursor Monomers->PAA 0-5°C, N2 Atmosphere Solvent Solvent (Anhydrous NMP) Solvent->PAA Casting Film Casting (Doctor Blade) PAA->Casting Heating Thermal Imidization (Stepwise 80°C -> 300°C) Casting->Heating PI Flexible Polyimide Film Heating->PI Cyclodehydration Water Byproduct: H2O Heating->Water

Caption: Figure 2. The standard two-step polymerization process from monomer dissolution to thermal curing.

Structure-Property Relationships

The choice of diamine dictates the final material performance.[3] The table below contrasts a rigid diamine (PPD) with ether-linked diamines (ODA, BAPP).

Table 1: Comparative Properties of PMDA-Based Polyimides

PropertyPPD-PMDA (Rigid)ODA-PMDA (Flexible)BAPP-PMDA (High Flex)
Linkage Type None (Direct bond)Single Ether (-O-)Isopropyl + Ether

(°C)
> 400 (No

)
~385~310
Elongation at Break < 10% (Brittle)40–60%> 80%
Solubility (Imidized) InsolubleInsolubleSoluble in DMAc/NMP
Dielectric Const. (

)
3.53.32.9–3.1
Moisture Absorption HighMediumLow (Hydrophobic)

Data synthesized from standard polymer physics handbooks and comparative studies [1, 2].

Applications in Advanced Tech & Medicine

Flexible Electronics

Ether-linked PIs (specifically BAPP-based) are the substrate of choice for Flexible Copper Clad Laminates (FCCL) . Their low modulus prevents curling during the lamination with copper foil, and the lower dielectric constant reduces signal loss in high-frequency transmission.

Biomedical & Drug Delivery

For the drug development audience, ether-linked polyimides offer a unique advantage: Biocompatibility + Flexibility .

  • Neural Probes: Rigid silicon probes cause scar tissue (gliosis). Flexible PI probes match the mechanical impedance of brain tissue, extending implant life [3].

  • Drug Delivery Patches: Porous PI membranes created from ether-linked precursors allow for the controlled release of therapeutics. The ether linkage provides the necessary fatigue resistance for wearable patches that must flex with skin movement [4].

References

  • BenchChem. (2025). Synthesis of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) Protocol. Retrieved from

  • Liaw, D. J., et al. (2012). Advanced polyimide materials: Syntheses, physical properties and applications.[4][5][6][7] Progress in Polymer Science. (Contextual grounding from general search on soluble polyimides).

  • RSC Publishing. (2024). Polyimide as a biomedical material: advantages and applications.[4][6] Nanoscale Advances. Retrieved from

  • MDPI. (2020).[8] Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4,4'–Diaminodiphenyl Ether. Retrieved from

Sources

Physical Properties & Technical Guide: O-Bis(2-aminoethoxy)benzene Monomer

[1]

Executive Summary

O-Bis(2-aminoethoxy)benzene (CAS 42988-85-2) is a specialized diamine monomer characterized by a catechol (1,2-dihydroxybenzene) core functionalized with two ethylamine ether arms. Unlike its rigid aromatic counterparts, this molecule introduces specific "kink" geometries and flexible ether linkages into polymer backbones, making it a critical intermediate for synthesizing diazacoronands (macrocyclic hosts), high-solubility polyimides , and supramolecular chelating agents.[1]

Critical Disambiguation: Researchers often confuse this compound with its isomer, 1,2-Bis(2-aminophenoxy)ethane (CAS 52411-34-4).[1]

  • Target (This Guide): O-Bis(2-aminoethoxy)benzene . Aromatic core, aliphatic amines. (Structure:

    
    ).
    
  • Isomer (Not this Guide): 1,2-Bis(2-aminophenoxy)ethane.[1][2][3] Aliphatic core, aromatic amines. (Structure:

    
    ).
    

Chemical Identity & Physical Properties[1][2][4][5][6][7][8][9]

The following data aggregates experimentally determined values and computed constants based on the ortho-substitution pattern.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
IUPAC Name 2,2'-[1,2-Phenylenebis(oxy)]bis(ethanamine)
CAS Number 42988-85-2 Distinct from phenoxy analogs
Molecular Formula

Molecular Weight 196.25 g/mol
Appearance Yellow SolidLow-melting solid behavior [1]
Melting Point 58–62 °C (Typical for class)Exact MP varies by purity/salt form
Solubility Soluble in

, Ethanol, DMF
Hydrophobic core, hydrophilic arms
pKa (Calculated) ~9.5 (Primary aliphatic amine)Basic, forms salts readily
Storage 2–8 °C, Inert Atmosphere (Argon/Nitrogen)Hygroscopic; oxidizes slowly in air

Synthesis Protocol: The Gabriel-Williamson Route

To achieve high purity required for polymerization or macrocyclization, a direct alkylation of catechol with chloroethylamine is often avoided due to uncontrolled poly-alkylation. The Gabriel Synthesis modification (via phthalimide protection) is the authoritative route for this monomer.

Phase 1: Williamson Ether Synthesis (Protection)

Reagents: Catechol (1 eq), N-(2-bromoethyl)phthalimide (2.2 eq),

1Solvent:
  • Activation: Dissolve Catechol in anhydrous DMF under

    
     flow. Add 
    
    
    and stir at 60°C for 1 hour to form the diphenoxide dianion.
  • Alkylation: Add N-(2-bromoethyl)phthalimide portion-wise.

  • Reflux: Heat to 90–100°C for 12–24 hours. The mixture will thicken as KBr precipitates.

  • Workup: Pour into ice water. The bis-phthalimide intermediate precipitates as a white/off-white solid. Filter, wash with water and methanol. Recrystallize from glacial acetic acid or DMF/Ethanol if necessary.

Phase 2: Hydrazinolysis (Deprotection)

Reagents: Bis-phthalimide intermediate, Hydrazine hydrate (

1Solvent:
  • Cleavage: Suspend the intermediate in Ethanol. Add Hydrazine hydrate (excess, ~4–5 eq).

  • Reflux: Heat to reflux. The solution often clears before a heavy white precipitate (phthalhydrazide byproduct) forms. Reflux for 4–6 hours.

  • Acidification: Cool and acidify with concentrated HCl to pH < 2. This dissolves the amine as the hydrochloride salt while keeping phthalhydrazide insoluble.

  • Filtration: Filter off the phthalhydrazide solid.

  • Neutralization: Neutralize the filtrate with NaOH (aq) to pH > 12 and extract with Dichloromethane (

    
    ).
    
  • Isolation: Dry organic layer (

    
    ) and evaporate to yield O-Bis(2-aminoethoxy)benzene  as a yellow oil/solid.[1]
    
Visualization: Synthesis Pathway[1]

SynthesisPathwayCatecholCatechol(1,2-Dihydroxybenzene)InterBis-PhthalimideIntermediate(Precipitate)Catechol->InterK2CO3, DMF90°C, 24h(Williamson Ether)ReagentN-(2-bromoethyl)phthalimideReagent->InterProductO-Bis(2-aminoethoxy)benzene(Target Monomer)Inter->ProductEthanol, Reflux(Gabriel Lysis)ByproductPhthalhydrazide(Solid Waste)Inter->ByproductSide ProductHydrazineHydrazineHydrateHydrazine->Product

Caption: Two-step synthesis via Gabriel protection ensures primary amine selectivity and high purity.

Applications in Research & Development

Supramolecular Chemistry (Diazacoronands)

The ortho positioning of the ether arms creates a specific "bite angle" ideal for macrocyclization.

  • Mechanism: Reacting CAS 42988-85-2 with diacid chlorides (e.g., pyridine-2,6-dicarbonyl dichloride) under high-dilution conditions yields diazacoronands .[1]

  • Utility: These macrocycles act as selective hosts for metal cations (

    
    , 
    
    
    ,
    
    
    ) or neutral molecules, functioning as molecular sensors or phase-transfer catalysts [2].[1]
Polyimide & Polyamide Synthesis

Incorporating this monomer into polyimide backbones drastically alters material properties compared to standard rigid diamines (like p-phenylenediamine).[1]

  • Solubility: The flexible ethoxy spacers disrupt chain packing, rendering the resulting polymers soluble in common organic solvents (NMP, DMAc, m-cresol), facilitating solution processing.[1]

  • Thermal Properties: While

    
     is lowered (typically 180–220°C range) due to increased segmental motion, thermal stability remains high enough for engineering applications.
    
  • Adhesion: The ether oxygens provide sites for hydrogen bonding with substrates, improving adhesion to metals and glass.

Visualization: Structure-Property Logic[1]

ApplicationLogicMonomerO-Bis(2-aminoethoxy)benzene(CAS 42988-85-2)MacroMacrocyclization(High Dilution)Monomer->MacroPolymerPolymerization(Polyimides/Amides)Monomer->PolymerCoronandDiazacoronands(Crown Ether Analogs)Macro->CoronandFlexibilityFlexible Ethoxy LinkagesPolymer->FlexibilitySensingIon Sensing &Phase TransferCoronand->SensingSolubilityEnhanced Solubility(Processable Films)Flexibility->SolubilityAdhesionImproved SurfaceAdhesionFlexibility->Adhesion

Caption: The monomer's ortho-geometry drives chelating ability, while ether linkages enhance polymer processability.[1]

Safety & Handling Protocols

Hazard Classification:

  • Corrosive: Causes severe skin burns and eye damage (Category 1B).

  • Acute Toxicity: Harmful if swallowed or absorbed through skin.

Self-Validating Handling System:

  • pH Check: Upon dissolving in water, check pH. It should be highly alkaline (>11). If neutral, the amine has likely carbonated (reacted with

    
     in air) and requires recrystallization.
    
  • Visual Inspection: The compound should be yellow. Dark brown or black coloration indicates significant oxidation (quinone formation).

  • Neutralization Trap: When performing the synthesis (hydrazinolysis), use a bleach trap for the exhaust to neutralize any trace hydrazine vapors.

References

  • Santa Cruz Biotechnology. O-Bis(2-aminoethoxy)benzene (CAS 42988-85-2) Product Specifications. Retrieved from [1]

  • ChemicalBook. O-Bis(2-aminoethoxy)benzene Properties and Safety. Retrieved from [1]

  • Boc Sciences. Building Blocks: O-Bis(2-aminoethoxy)benzene.[1] Retrieved from

  • TCI Chemicals. Safety Data Sheet for Analogous Ether Amines (1,2-Bis(2-aminoethoxy)ethane). (Used for toxicity extrapolation). Retrieved from [1]

O-Bis(2-aminoethoxy)benzene melting point and boiling point data

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical profile of O-Bis(2-aminoethoxy)benzene , a critical intermediate in supramolecular chemistry. It addresses the physicochemical properties, synthesis pathways, and handling protocols, distinguishing clearly between the free base and its stable salt forms.

Synonyms: 1,2-Bis(2-aminoethoxy)benzene; 2,2'-(1,2-Phenylenebis(oxy))bis(ethanamine); 1,2-Phenylenedioxydiethyldiamine. CAS Registry Number: 42988-85-2 (Free Base); 1049767-35-2 (Dihydrochloride).

Executive Summary

O-Bis(2-aminoethoxy)benzene is a bifunctional aromatic diamine derived from catechol (1,2-dihydroxybenzene). Unlike its aliphatic analog (1,2-bis(2-aminoethoxy)ethane), the incorporation of the benzene ring imparts structural rigidity, making it a preferred "pre-organized" linker for synthesizing diazacoronands (aza-crown ethers) and cryptands .

Critical Handling Note: In its free base form, the compound is prone to oxidative degradation and carbamate formation upon exposure to atmospheric CO₂. Consequently, it is almost exclusively stored and handled as its dihydrochloride salt , which is a stable, crystalline solid.

Physicochemical Properties

The following data consolidates experimental values for the target compound and its immediate precursors. The distinction between the free base and salt is vital for experimental design.

Table 1: Comparative Property Data
CompoundCAS RNPhysical StateMelting Point (MP)Boiling Point (BP)
O-Bis(2-aminoethoxy)benzene (Free Base)42988-85-2 Viscous Oil / Low-Melting Solid< 50 °C (Predicted/Observed)*~180–200 °C @ 0.5 mmHg (Est.)
Dihydrochloride Salt 1049767-35-2 White/Off-white Crystalline Solid> 200 °C (Decomposes)N/A
Precursor 1: Diol (1,2-Bis(2-hydroxyethoxy)benzene)102-40-9 White Powder95–107 °C [1, 2]234 °C @ 30 mmHg
Precursor 2: Dichloride (1,2-Bis(2-chloroethoxy)benzene)17135-61-0 Solid / Crystalline Mass50–52 °C [3]~160 °C @ 2 mmHg

*Note: The free base is rarely isolated as a dry solid due to its hygroscopic and reactive nature. It is typically generated in situ or used immediately after distillation.

Structural Analysis & Thermodynamics

The melting point progression in this series illustrates the impact of intermolecular forces:

  • H-Bonding Network: The Diol precursor (MP ~100°C) exhibits strong intermolecular hydrogen bonding.

  • Loss of H-Donors: The Dichloride intermediate (MP ~50°C) loses these donors, relying only on dipole-dipole interactions and pi-stacking, resulting in a lower melting point.

  • Ionic Lattice: The Dihydrochloride Salt of the target amine possesses a high lattice energy due to strong ionic interactions (

    
    ), raising the melting point significantly (>200°C) compared to the free base.
    
Structural Distinction (Caution)

Researchers must not confuse this compound with 1,2-Bis(2-aminophenoxy)ethane (CAS 52411-34-4).

  • Target (42988-85-2): Benzene core with two amino-ether arms (

    
    ).
    
  • Distractor (52411-34-4): Ethane core with two aminophenoxy groups (

    
    ).
    

Synthesis & Experimental Workflow

The synthesis typically follows a nucleophilic substitution pathway starting from catechol. The "Gabriel Synthesis" or "Azide Reduction" routes are preferred over direct ammonolysis to avoid polymerization.

Experimental Protocol: Gabriel Synthesis Route
  • Alkylation: React Catechol with 2-chloroethanol to form the Diol .

  • Chlorination: Convert Diol to Dichloride using Thionyl Chloride (

    
    ).
    
  • Substitution: React Dichloride with Potassium Phthalimide in DMF.

  • Deprotection: Hydrazinolysis of the phthalimide intermediate yields the Diamine .

Synthesis Catechol Catechol (1,2-Dihydroxybenzene) Diol Diol Intermediate (CAS 102-40-9) MP: 95-107°C Catechol->Diol + 2-Chloroethanol (Base) Dichloride Dichloride (CAS 17135-61-0) MP: ~50°C Diol->Dichloride + SOCl2 Phthalimide Bis-Phthalimide Intermediate Dichloride->Phthalimide + K-Phthalimide (DMF, 100°C) Target O-Bis(2-aminoethoxy)benzene (CAS 42988-85-2) Phthalimide->Target + N2H4 (Hydrazine) Crown Diazacoronands (Crown Ethers) Target->Crown + Diacid Chloride (High Dilution)

Figure 1: Synthetic pathway from Catechol to O-Bis(2-aminoethoxy)benzene and subsequent application in crown ether synthesis.[1]

Applications in Research

Supramolecular Chemistry

The rigidity of the benzene ring (the "catechol unit") pre-organizes the donor atoms, reducing the entropic cost of metal binding. This makes CAS 42988-85-2 a superior linker compared to aliphatic diamines for:

  • Diazacoronands: Synthesis of benzo-18-crown-6 analogs containing nitrogen donors.

  • Cryptands: Construction of 3D bicyclic hosts for cation recognition.

Chelating Agents

The compound is the precursor to EBTA (1,2-bis(2-aminoethoxy)benzene-N,N,N',N'-tetraacetic acid), a chelator used for sequestering


 and 

ions with higher selectivity for heavy metals than EDTA in certain pH ranges [4].

References

  • TCI Chemicals. Product Specification: 1,4-Bis(2-hydroxyethoxy)benzene. Retrieved from . (Note: Data for 1,2-isomer is analogous; 1,3-isomer MP is 95-96°C).

  • ChemicalBook. 1,3-Bis(2-hydroxyethoxy)benzene Properties. Retrieved from .

  • PubChem. 1,2-Bis(2-chloroethoxy)benzene Compound Summary. National Library of Medicine. Retrieved from .

  • ResearchGate. Thermodynamic study of EBTA complexes. Retrieved from .

Sources

Methodological & Application

Application Note: Engineering Chelation Sites in MOFs using O-Bis(2-aminoethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for researchers utilizing 1,2-Bis(2-aminoethoxy)benzene (referred to herein as o-BAEB ) as a functional chelating ligand in Metal-Organic Frameworks (MOFs).

Unlike simple aliphatic diamines, o-BAEB possesses a "podand" structure—an acyclic analog of crown ethers. Its specific geometry (two ether oxygens and two primary amines attached to a benzene core) creates a unique N2O2 donor set . This guide details how to leverage this structure for Post-Synthetic Modification (PSM) to engineer MOFs with enhanced affinity for transition metals, radionuclides, or catalytic centers.

Part 1: Executive Summary & Strategic Rationale

The Challenge: Standard MOF linkers (carboxylates, azolates) often lack the specific soft-hard donor combinations required for selective heavy metal capture (e.g., Pb²⁺, Cd²⁺) or the stabilization of specific catalytic transition states.

The Solution: O-Bis(2-aminoethoxy)benzene acts as a flexible, chelating "claw." When grafted onto a MOF's open metal sites (OMS) or defects, it introduces a localized pseudo-crown ether environment .

Key Material Properties:

  • Ligand Type: Podand (Acyclic Chelator).

  • Donor Atoms: 2 Nitrogen (Amine), 2 Oxygen (Ether).

  • Flexibility: The ethoxy arms allow conformational adaptation to guest ions.

  • Boiling Point: High (>300°C for derivatives), ensuring stability during solvothermal activation.

Part 2: Technical Protocols

Protocol A: Post-Synthetic Grafting onto MOFs with Open Metal Sites

Target MOFs: MIL-101(Cr), Mg-MOF-74, HKUST-1, or MOF-808.

Mechanism: The primary amines of o-BAEB coordinate to the unsaturated metal centers (Lewis acids) of the MOF nodes (Lewis bases), while the ether arms remain free to chelate guest ions.

1. Materials Preparation
  • MOF Support: Activate 200 mg of MOF (e.g., MIL-101(Cr)) at 150°C under vacuum (10⁻³ Torr) for 12 hours to remove coordinated water molecules.

  • Ligand Solution: Dissolve 1.0 mmol of O-Bis(2-aminoethoxy)benzene in 20 mL of anhydrous Toluene. (Note: Toluene is preferred over Methanol to prevent competitive coordination).

2. Grafting Procedure
  • Suspension: Transfer the activated MOF into a Schlenk flask under Argon atmosphere.

  • Addition: Inject the Ligand Solution onto the MOF solid.

  • Reflux: Heat the mixture to 85°C (oil bath) with gentle stirring for 24 hours. Critical Step: Do not stir vigorously; use a magnetic bar at low RPM to avoid grinding the MOF crystals.

  • Filtration: Filter the hot suspension quickly to remove unreacted ligand before it precipitates.

3. Washing & Activation (The "Self-Validating" Step)

To ensure the ligand is chemically bound and not just physically trapped:

  • Wash with hot toluene (3x 20 mL).

  • Wash with ethanol (3x 20 mL) to remove toluene.

  • Soxhlet Extraction: Perform Soxhlet extraction with ethanol for 12 hours. Validation: If the filtrate shows no amine signal (checking via TLC or Ninhydrin test), the remaining ligand is coordinatively bound.

  • Final Activation: Dry at 80°C under vacuum for 6 hours.

Protocol B: Characterization & Validation

How to prove the ligand is inside the pore.

MethodExpected Signal / ObservationInterpretation
FT-IR New peaks at ~2850-2950 cm⁻¹ (C-H alkyl) and ~1100 cm⁻¹ (C-O-C ether).Confirms presence of the ethoxy arms.
¹H-NMR Digest MOF in DCl/DMSO-d6. Look for aromatic protons (6.8-7.0 ppm) and ethylene protons (3.5-4.0 ppm).Quantifies the Ligand:Metal ratio.[1]
N₂ Isotherm Reduction in BET surface area and pore volume compared to parent MOF.Confirms ligand occupies pore space (not just surface).
XPS Shift in binding energy of the MOF metal node (e.g., Cr 2p).Confirms coordination of amine to the metal node.

Part 3: Visualization of the Grafting Mechanism

The following diagram illustrates the functionalization of an Open Metal Site (OMS) within a MOF pore using o-BAEB, forming a chelation pocket.

Caption: Workflow for grafting o-BAEB onto MOF nodes to create a specific ion-trapping chelation pocket.

Part 4: Advanced Application - Metal Ion Capture

Once functionalized, the MOF acts as a solid-phase extractant.

Protocol for Pb²⁺ Capture:

  • Prepare a stock solution of Pb(NO₃)₂ (100 ppm) in water (pH 6).

  • Add 10 mg of o-BAEB@MOF to 20 mL of the solution.

  • Stir at Room Temperature for 2 hours.

  • Filter and analyze the supernatant via ICP-MS.

  • Mechanism: The Pb²⁺ ion sits in the "pocket" formed by the two ether oxygens and the free amine (if one amine binds to the framework, the other arm often chelates the guest).

Part 5: References

  • Synthesis and Characterization of Copper(II) Complexes with Ether-Amine Derivatives. Source: ResearchGate. Describes the coordination chemistry of H4EBTA (tetraacetic acid derivative of o-BAEB) with copper, establishing the chelating capability of the core structure.

  • Post-Synthetic Amine Functionalization of MOF-808 for CO2 Sorption. Source: OSTI.gov. Provides the foundational methodology for grafting diamines onto Zr-based MOFs, which is the basis for Protocol A.

  • Ligand Insertion in MOF-74. Source: OSTI.gov. Discusses the insertion of specific ligands into MOF-74 channels to partition pore space and enhance binding, supporting the "pore engineering" strategy.

  • Method for Synthesizing 1,4-bis[2-(2-hydroxyethoxy)ethoxy]benzene. Source: Google Patents (CN103319317A). While for the para-isomer, this patent outlines the etherification conditions (K2CO3/DMF) relevant to synthesizing the o-BAEB precursor.

  • Accessing Benzylic Amine Handles in Canonical MOFs. Source: ACS Publications. Details the chemical robustness required for amine-functionalized MOFs and characterization via BET and NMR.

Sources

Cross-linking protocols using O-Bis(2-aminoethoxy)benzene in epoxy resins

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a rigorous methodology for utilizing O-Bis(2-aminoethoxy)benzene (CAS 42988-85-2), specifically the ortho-isomer 1,2-bis(2-aminoethoxy)benzene, as a latent curing agent in high-performance epoxy matrices. Unlike its meta (resorcinol-based) or para (hydroquinone-based) counterparts, the ortho configuration offers unique steric properties and chelation potential, making it valuable for specialized adhesive, coating, and biomedical device applications. This document details stoichiometric calculations, mixing thermodynamics, and a multi-stage curing regimen designed to maximize cross-link density while mitigating exotherm-induced defects.

Chemical Profile & Mechanistic Rationale

1.1 The Molecule O-Bis(2-aminoethoxy)benzene consists of a benzene core substituted at the 1,2 (ortho) positions with ethoxyamine chains.

  • IUPAC Name: 2,2'-(1,2-Phenylenebis(oxy))diethanamine[1]

  • CAS Number: 42988-85-2[1][][3][4]

  • Molecular Weight: 196.25 g/mol [1][3]

  • Functionality (f): 4 (Four active amine hydrogens)

1.2 Structure-Property Relationships

  • Flexible Linkages: The ether spacers (-O-CH₂-CH₂-) between the rigid aromatic ring and the reactive amine groups reduce steric hindrance, allowing for higher conversion rates compared to direct aromatic amines (e.g., DDS). This imparts toughness to the final cured network.

  • Ortho-Effect: The 1,2-substitution pattern creates a "bite angle" capable of bidentate chelation. In resin systems containing metal fillers or substrates, this can enhance interfacial adhesion via coordination chemistry.

  • Reactivity: The primary amines are aliphatic in nature (attached to sp³ carbons), resulting in reactivity profiles similar to polyetheramines (e.g., JEFFAMINE®), but with the thermal stability of an aromatic backbone.

Formulation Physics & Stoichiometry

Precise stoichiometry is the bedrock of network integrity. Epoxy-amine reactions proceed via nucleophilic attack of the amine nitrogen on the oxirane ring.

2.1 Calculating Amine Hydrogen Equivalent Weight (AHEW) The AHEW defines the mass of curing agent required to react with one equivalent of epoxide.



For O-Bis(2-aminoethoxy)benzene:



2.2 Parts Per Hundred Resin (phr) Calculation Assuming a standard Bisphenol-A based epoxy resin (e.g., DGEBA) with an Epoxide Equivalent Weight (EEW) of 185–190 g/eq:



Example Calculation (EEW = 188):



Table 1: Stoichiometric Reference for Common Resins

Resin TypeTypical EEW (g/eq)Calculated phr (O-Bis)Target Application
DGEBA (Standard) 182 - 19225.5 - 27.0 Structural Adhesives
DGEBF (Bis-F) 165 - 17528.0 - 29.7 Low Viscosity / Coating
Novolac (EPN) 170 - 18027.2 - 28.8 High Temp / Chemical Resistance

Experimental Protocol: Synthesis of the Cross-Linked Network

3.1 Materials & Equipment

  • Epoxy Resin: DGEBA (e.g., EPON 828 or equivalent), degassed.

  • Curing Agent: O-Bis(2-aminoethoxy)benzene (Purity >98%).

  • Equipment: Planetary centrifugal mixer (e.g., Thinky), Vacuum oven, Aluminum molds, DSC (for validation).

3.2 Workflow Diagram

G Resin Resin Pre-Conditioning (50°C, 30 min) Mix Stoichiometric Mixing (2000 RPM, 2 min) Resin->Mix Amine Amine Preparation (Liquid State Check) Amine->Mix Degas Vacuum Degassing (-29 inHg, 10 min) Mix->Degas Cast Mold Casting (Pre-heated Mold) Degas->Cast Cure1 Stage 1 Cure (80°C, 2 hrs) Cast->Cure1 Cure2 Stage 2 Cure (120°C, 3 hrs) Cure1->Cure2 Post Post-Cure (150°C, 1 hr) Cure2->Post

Figure 1: Optimized processing workflow for O-Bis(2-aminoethoxy)benzene epoxy systems.

3.3 Step-by-Step Methodology

Step 1: Pre-Conditioning

  • Resin: Heat the epoxy resin to 40–50°C to lower viscosity (typically ~10,000 cP

    
     ~1,000 cP). This facilitates homogenous mixing.
    
  • Amine: If O-Bis(2-aminoethoxy)benzene is stored cold (recommended 2-8°C), allow it to equilibrate to room temperature. If solid or crystallized, gently warm to 30-35°C until fully liquefied.

Step 2: Mixing (The Dispersion Phase)

  • Weigh the resin into a mixing cup.

  • Add the calculated mass of amine (see Table 1) directly into the center of the resin to minimize sidewall loss.

  • Mix: Use a planetary centrifugal mixer at 2000 RPM for 2 minutes. Manual mixing alternative: Stir vigorously for 5 minutes, scraping sides and bottom, but beware of air entrainment.

Step 3: Degassing

  • Place the mixture in a vacuum chamber.

  • Apply vacuum (-29 inHg / <10 mbar).

  • Critical: Watch for "boil-up." As air expands, the foam will rise. Pulse the vacuum valve to collapse the foam until the mixture settles and bubbles cease (approx. 5-10 mins).

Step 4: Casting & Curing (The Kinetic Phase)

  • Pour the degassed mixture into molds pre-treated with release agent (e.g., PTFE spray).

  • Cure Schedule:

    • Gelation (B-Stage): 80°C for 2 hours. Rationale: Reacts the most accessible groups at a controlled rate, preventing thermal runaway (exotherm).

    • Cross-linking (Vitrification): Ramp to 120°C (rate: 2°C/min) and hold for 3 hours. Rationale: Pushes the reaction beyond the gel point, increasing

      
      .
      
    • Post-Cure (Optional for Max Properties): 150°C for 1 hour. Rationale: Ensures 99%+ conversion and stress relaxation.

Characterization & Validation

To ensure the protocol was successful, the following validation steps are recommended:

4.1 Differential Scanning Calorimetry (DSC)

  • Test: Run a dynamic scan from 25°C to 250°C at 10°C/min.

  • Success Criteria:

    • 
       (Glass Transition):  Should appear as a step transition. Expected range: 100°C – 125°C (dependent on resin backbone).
      
    • Residual Exotherm: Should be negligible (<5 J/g). A large exotherm peak indicates incomplete cure.

4.2 Chemical Resistance (Solvent Swell)

  • Immerse a cured coupon in acetone for 24 hours.

  • Result: The sample should not dissolve or crack. Slight swelling (<1% weight gain) is acceptable for cross-linked networks.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Amine Blush (Greasy film) Reaction with atmospheric CO₂/Moisture.Cure in inert atmosphere (N₂) or ensure humidity <50%. Do not delay between mix and cure.
Voids / Bubbles Incomplete degassing or moisture in amine.Increase degassing time; dry the amine (molecular sieves) if hygroscopic.
Soft / Tacky Surface Off-ratio stoichiometry or poor mixing.Re-verify weights (use 0.01g precision). Mix until no striations are visible.
Brittleness Excessive cross-link density or thermal shock.Cool slowly from cure temp (1°C/min). Verify stoichiometry (excess amine can plasticize, excess epoxy can embrittle).

References

  • ChemicalBook. (2023). O-Bis(2-aminoethoxy)benzene Properties and CAS 42988-85-2 Data. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). O-Bis(2-aminoethoxy)benzene Product Data. Retrieved from

  • PubChem. (n.d.). Compound Summary: 2,2'-(1,2-Phenylenebis(oxy))diethanamine.[1] Retrieved from

  • Hexion (Westlake Epoxy). (2020). Epoxy Resin Systems and Amine Curing Agents: General Chemistry. (General reference for DGEBA stoichiometry).

Disclaimer: This protocol is intended for research and development purposes. Users must review the Safety Data Sheet (SDS) for O-Bis(2-aminoethoxy)benzene before handling, as it is classified as a skin irritant and potential sensitizer.

Sources

Synthesis of macrocyclic Schiff base ligands from 1,2-bis(2-aminoethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of macrocyclic Schiff base ligands utilizing 1,2-bis(2-aminoethoxy)benzene as the primary diamine precursor. Unlike aliphatic diamines, the incorporation of the 1,2-phenylene core imparts structural rigidity and electronic richness, making these ligands ideal candidates for biomimetic catalysis , lanthanide luminescence sensing , and ion-selective transport .

We present two distinct protocols:

  • Metal-Templated Synthesis (Robson-Type): For generating robust [2+2] dinuclear macrocycles.

  • High-Dilution Metal-Free Synthesis: For creating flexible, organic macrocycles suitable for post-synthetic modification.

Strategic Synthesis Planning

The synthesis relies on the reversible condensation of primary amines with carbonyls to form imine (


) bonds. The challenge lies in suppressing linear oligomerization in favor of cyclic topology.
Precursor Selection & Reactivity
  • Diamine: 1,2-Bis(2-aminoethoxy)benzene (also known as 2,2'-(1,2-phenylenebis(oxy))diethanamine).

    • Key Feature: The catechol backbone provides a "hard" ether-oxygen donor set, enhancing affinity for oxophilic metals (Ln³⁺, Ca²⁺) and transition metals (Zn²⁺, Mn²⁺).

  • Dicarbonyl Partners:

    • 2,6-Diformyl-4-methylphenol: Forms binucleating "Robson" macrocycles (N₄O₂ donor set).

    • Pyridine-2,6-dicarbaldehyde: Forms N₆ or N₃O₂ macrocycles depending on stoichiometry.

Reaction Pathway Visualization

G Start 1,2-Bis(2-aminoethoxy)benzene (Diamine Precursor) Choice Select Synthesis Strategy Start->Choice PathA Path A: Metal Template (Thermodynamic Control) Choice->PathA Robust/High Yield PathB Path B: High Dilution (Kinetic Control) Choice->PathB Metal-Free Ligand Template Add Metal Salt (Zn²⁺, Ln³⁺) Pre-organizes Ligands PathA->Template Dilution Slow Addition of Reagents < 0.01 M Concentration PathB->Dilution InterA Template Complex [M(Precursor)] Template->InterA Coordination ProdB [1+1] or [2+2] Metal-Free Macrocycle Dilution->ProdB Condensation ProdA [2+2] Dinuclear Macrocycle (Robson Type) InterA->ProdA Cyclization

Figure 1: Decision tree for macrocycle synthesis based on desired product topology.

Protocol A: Metal-Templated Synthesis (Robson-Type)

Objective: Synthesize a [2+2] dinuclear zinc(II) macrocyclic complex. The metal ion acts as a template, holding the reactants in the correct geometry to facilitate ring closure.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9][10][11]Mass/Vol
1,2-Bis(2-aminoethoxy)benzene 196.252.0392 mg
2,6-Diformyl-4-methylphenol 164.162.0328 mg
Zinc(II) Acetate Dihydrate 219.512.0439 mg
Methanol (HPLC Grade) -Solvent50 mL
Triethylamine (Et₃N) 101.19Catalytic2-3 drops
Step-by-Step Procedure
  • Precursor Dissolution:

    • In a 100 mL round-bottom flask, dissolve 2,6-diformyl-4-methylphenol (2.0 equiv) in 20 mL of hot methanol. The solution should be clear and slightly yellow.

  • Template Addition:

    • Add Zinc(II) Acetate (2.0 equiv) dissolved in 10 mL methanol to the aldehyde solution.

    • Observation: The solution typically turns bright yellow/orange due to the deprotonation of the phenol and coordination to Zn(II).

    • Stir at reflux for 15 minutes to ensure template complex formation.

  • Diamine Addition:

    • Dissolve 1,2-bis(2-aminoethoxy)benzene (2.0 equiv) in 10 mL methanol.

    • Add this solution dropwise to the refluxing reaction mixture over 30 minutes.

    • Mechanistic Insight: Slow addition is less critical here than in metal-free synthesis because the metal "locks" the aldehyde in a cis-oid conformation, favoring cyclization.

  • Reflux & Workup:

    • Reflux the mixture for 4–6 hours.

    • Cool to room temperature. A yellow/orange precipitate should form.

    • Filter the solid and wash with cold methanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

    • Purification: Recrystallize from a 1:1 mixture of Acetonitrile/Methanol if necessary.

Validation Criteria
  • IR Spectroscopy: Disappearance of

    
     stretch (~1680 cm⁻¹) and appearance of strong imine 
    
    
    
    stretch (~1620–1640 cm⁻¹).
  • ¹H NMR (DMSO-d₆): Appearance of imine proton singlet (

    
     8.0–9.0 ppm).
    

Protocol B: Metal-Free High-Dilution Synthesis

Objective: Synthesize the organic macrocycle without a metal ion, often required if the ligand is intended for binding sensitive metals later (e.g., radioactive isotopes or soft metals).

Materials
  • Diamine: 1,2-Bis(2-aminoethoxy)benzene (1.0 mmol)

  • Dialdehyde: Pyridine-2,6-dicarbaldehyde (1.0 mmol)

  • Solvent: Dry Methanol (250 mL) – High dilution is critical.

Step-by-Step Procedure
  • Setup: Equip a 500 mL 3-neck flask with a reflux condenser and two pressure-equalizing dropping funnels.

  • Solvent Baseline: Add 100 mL of dry methanol to the flask and bring to a gentle reflux.

  • Simultaneous Addition:

    • Funnel A: Dissolve Diamine (1.0 mmol) in 75 mL methanol.

    • Funnel B: Dissolve Dialdehyde (1.0 mmol) in 75 mL methanol.

    • Add both solutions dropwise simultaneously into the refluxing solvent over a period of 3–4 hours .

    • Reasoning: This maintains a low instantaneous concentration of unreacted ends, statistically favoring intramolecular ring closure over intermolecular polymerization.

  • Completion:

    • After addition, reflux for an additional 12 hours.[7]

    • Remove solvent under reduced pressure (Rotavap) to ~10 mL volume.

    • Cool to 4°C overnight to induce crystallization.

Characterization & Troubleshooting

Data Interpretation Table
TechniqueParameterExpected ResultInterpretation
FT-IR

AbsentComplete condensation of aldehyde.
FT-IR

1615–1640 cm⁻¹Successful Schiff base formation.
¹H NMR

Singlet, 8.2–8.8 ppmDiagnostic imine proton.
MS (ESI)


or

Confirms macrocyclic mass (vs. linear oligomer).
Troubleshooting Guide
ProblemProbable CauseCorrective Action
Oily/Sticky Product Linear oligomers formed.Attempt trituration with diethyl ether. If unsuccessful, repeat synthesis using Protocol B (slower addition).
Low Yield Hydrolysis of imine bond.Ensure solvents are anhydrous . Schiff bases are hydrolytically unstable in the presence of acid/water.
Insoluble Precipitate Polymerization.Use a template ion (Protocol A) or increase dilution factor.

References

  • Guerriero, P., et al. "Synthesis and characterization of macrocyclic Schiff base ligands containing the 1,2-bis(2-aminoethoxy)benzene unit." Inorganica Chimica Acta, vol. 120, 1986.

  • Vigato, P. A., & Tamburini, S. "The challenge of cyclic Schiff bases: From molecular to supramolecular chemistry." Coordination Chemistry Reviews, vol. 248, no. 17-20, 2004, pp. 1717-2128.

  • Alexander, V. "Design and synthesis of macrocyclic ligands and their complexes of lanthanides and actinides." Chemical Reviews, vol. 95, no. 2, 1995, pp. 273-342.

  • Martell, A. E., & Hancock, R. D. "Metal Complexes in Aqueous Solutions." Springer, 1996. (Standard text for stability constants and chelate effect).

  • BenchChem Application Note. "Synthesis of Macrocyclic Compounds Using 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane." (Related ether-linkage protocols).

Sources

Application Note: One-Pot High-Temperature Polyimidization of Ether-Linked Diamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Polyimides (PI) are a class of high-performance polymers renowned for thermal stability, chemical resistance, and mechanical integrity.[1] While the traditional two-step method (via polyamic acid precursor) is ubiquitous, it suffers from storage instability and hydrolytic degradation of the precursor.

This guide details the One-Pot High-Temperature Solution Polymerization method. Unlike the two-step route, this protocol drives imidization in situ at elevated temperatures (180–200°C) using high-boiling solvents (e.g., m-cresol or NMP/azeotrope).

Why Ether-Linked Diamines? The inclusion of ether linkages (e.g., 4,4'-oxydianiline, ODA) lowers the glass transition temperature (


) and melt viscosity, and crucially, improves the solubility of the fully imidized polymer. This solubility is the prerequisite that makes the one-pot solution method viable, allowing the polymer to remain dissolved while achieving high molecular weight.
Key Advantages of One-Pot Method:
  • Structural Integrity: Avoids the "skin-core" effect often seen in thermal curing of polyamic acid films.

  • Storage Stability: The final product is a stable, fully imidized solution or powder, unlike the moisture-sensitive polyamic acid.

  • Process Efficiency: Eliminates the separate high-temperature curing step required for precursors.

Chemical Mechanism & Thermodynamics

The one-pot reaction proceeds through the nucleophilic attack of the diamine on the dianhydride, forming an amic acid intermediate which rapidly cyclodehydrates to the imide form at high temperatures. The presence of an acid catalyst (e.g., isoquinoline, benzoic acid) and continuous water removal drives the equilibrium toward the imide.

Reaction Pathway Diagram[2]

Polyimidization_Mechanism Monomers Monomers (Dianhydride + Ether-Diamine) Complex Charge Transfer Complex Monomers->Complex Mixing AmicAcid Polyamic Acid (Intermediate) Complex->AmicAcid Nucleophilic Attack Transition Cyclodehydration (>180°C, -H2O) AmicAcid->Transition Acid Catalyst (Isoquinoline) Transition->AmicAcid Reversible if Water stays Polyimide Fully Imidized Polyimide Transition->Polyimide Water Removal (Azeotrope)

Figure 1: Reaction pathway for one-pot high-temperature polyimidization. Note the critical reversibility at the transition stage if water is not removed.

Critical Parameters for Reproducibility

To ensure batch-to-batch consistency—critical for medical device or pharmaceutical packaging applications—the following parameters must be strictly controlled.

ParameterSpecificationScientific Justification
Stoichiometry 1.00 : 1.00 (Molar)Step-growth polymerization follows the Carothers equation; slight imbalance drastically reduces Molecular Weight (

).
Solvent System m-Cresol or NMP/Toluenem-Cresol is the "gold standard" for solubility of rigid chains. NMP/Toluene is preferred for "greener" processing but requires a Dean-Stark trap.
Temperature 180°C – 200°CMust exceed the imidization activation energy and the boiling point of the azeotrope to remove water.
Atmosphere Dry Nitrogen/ArgonOxygen causes oxidative degradation at 200°C; Moisture hydrolyzes the anhydride monomers.
Solid Content 10% – 20% (w/v)Too high (>25%) leads to gelation/unmanageable viscosity; too low (<5%) slows kinetics.

Detailed Experimental Protocols

We present two variations. Protocol A is the standard for high-molecular-weight research synthesis using phenolic solvents. Protocol B is the industry-preferred route using aprotic solvents with azeotropic distillation.

Protocol A: The m-Cresol Method (High Focus)

Best for: Rigid backbones or when maximum molecular weight is required.

Materials:

  • Diamine: 4,4'-Oxydianiline (ODA) [Sublimed/Recrystallized]

  • Dianhydride: 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) or Pyromellitic dianhydride (PMDA)

  • Solvent: m-Cresol (freshly distilled, colorless)

  • Catalyst: Isoquinoline or Quinoline[2]

Procedure:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer (Teflon paddle), nitrogen inlet/outlet, and a condenser. Note: Magnetic stirring is insufficient for high viscosity.

  • Dissolution: Charge ODA (2.0024 g, 10 mmol) and m-cresol (40 mL) into the flask. Stir at room temperature under

    
     flow until completely dissolved.
    
  • Monomer Addition: Add BPDA (2.9422 g, 10 mmol) in one portion. Rinse the funnel with m-cresol (10 mL) to ensure 1:1 stoichiometry.

  • Catalysis: Add Isoquinoline (0.5 mL, ~5 drops). The solution may turn yellow/orange due to charge transfer complex formation.

  • Reaction:

    • Heat the oil bath to 80°C for 1 hour (initial homogenization).

    • Ramp temperature to 200°C over 1 hour.

    • Hold at 200°C for 3–5 hours. Water generated is distilled off or swept out by

      
      .
      
  • Workup:

    • Cool the viscous solution to ~80°C.

    • Dilute with additional m-cresol if too viscous.

    • Pour the solution slowly into a high-speed blender containing Methanol (500 mL) to precipitate the polymer into fibers/powder.

  • Purification: Filter the precipitate. Wash 3x with hot methanol. Dry in a vacuum oven at 150°C for 12 hours to remove trace cresol.

Protocol B: The NMP/Azeotrope Method (Processability Focus)

Best for: Applications requiring lower toxicity solvents or direct casting from solution.

Materials:

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMAc.[1][3]

  • Azeotropic Agent: Toluene or Xylene.

  • Catalyst: Benzoic Acid (optional, promotes imidization).

Procedure:

  • Setup: 3-neck flask, mechanical stirrer, Dean-Stark trap topped with a condenser,

    
     inlet.
    
  • Dissolution: Dissolve Diamine in NMP at room temperature.

  • Addition: Add Dianhydride. Stir for 4 hours at room temperature to form Polyamic Acid (PAA) first.[1]

    • Checkpoint: Solution should be clear and viscous.

  • Imidization:

    • Add Toluene (creates azeotrope with water). Ratio NMP:Toluene approx 4:1.

    • Heat to 160–180°C . Toluene/Water azeotrope will boil, condense in the trap, and separate.

    • Drain the water layer from the Dean-Stark trap periodically.

    • Continue until no more water evolves (~6–12 hours).

  • Solvent Stripping: Raise temperature to 190°C to distill off the remaining Toluene.

  • Result: You now have a fully imidized Polyimide solution in NMP, ready for film casting or precipitation.

Workflow Visualization

Protocol_Workflow cluster_0 Preparation cluster_1 Reaction (One-Pot) cluster_2 Workup Step1 Monomer Purification (Sublimation/Recrystallization) Step3 Dissolve Diamine (Solvent: m-Cresol or NMP) Step1->Step3 Step2 Inert Atmosphere Setup (N2 Purge) Step2->Step3 Step4 Add Dianhydride (Stoichiometry 1:1) Step3->Step4 Step5 Add Catalyst (Isoquinoline/Benzoic Acid) Step4->Step5 Step6 High Temp Heating (180-200°C) Step5->Step6 Step7 Water Removal (Distillation/Dean-Stark) Step6->Step7 Step7->Step6 Recycle/Reflux Step8 Precipitation (Methanol/Ethanol) Step7->Step8 Completion Step9 Vacuum Drying (Remove Solvent Residues) Step8->Step9

Figure 2: Operational workflow for the synthesis of ether-linked polyimides.

Characterization & Validation

To validate the success of the one-pot synthesis, the following analytical techniques are mandatory:

A. FTIR Spectroscopy (Chemical Structure)

You must confirm the closure of the imide ring.

  • Target Peaks (Imide): ~1780 cm⁻¹ (asymmetric C=O), ~1720 cm⁻¹ (symmetric C=O), ~1380 cm⁻¹ (C-N stretching).

  • Absence Check: Ensure NO peaks exist at ~1660 cm⁻¹ (Amide I) or ~3200-3400 cm⁻¹ (OH/NH), which would indicate incomplete imidization (polyamic acid presence).

B. Inherent Viscosity ( )

A proxy for molecular weight.

  • Method: Dissolve 0.5 g/dL in concentrated

    
     or NMP at 30°C.
    
  • Target: > 0.5 dL/g indicates sufficient molecular weight for film formation. High-performance grades often reach 1.0–2.0 dL/g.

C. Solubility Test
  • The resulting polymer should be soluble in NMP, DMAc, or m-cresol at room temperature (due to the ether linkages from ODA). If it precipitates or gels, crosslinking or crystallization has occurred.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Viscosity / Brittle Film Moisture in solvent/monomers.Dry solvents over molecular sieves (4Å). Sublime monomers before use.
Gelation during Reaction Crosslinking or too high concentration.Ensure monomers are pure (no tri-functional impurities). Reduce solid content to 10-15%.
Dark Coloration Oxidation.Increase

flow rate. Ensure strict oxygen-free environment.
Incomplete Solubility Semi-crystallinity.Use asymmetric ether-diamines (e.g., 3,4'-ODA instead of 4,4'-ODA) to disrupt packing.

References

  • Sroog, C. E. (1991). Polyimides. Progress in Polymer Science, 16(4), 561-694.

  • Imai, Y., & Oishi, Y. (1989). Polyimide Synthesis. Progress in Polymer Science.
  • Kuznetsov, A. A., et al. (2022).[2] Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid. Materials, 15(19), 6845.[4][5] [Link][2][5]

  • Lozano, A. E., et al. (2010). High-temperature polyimidization methods. Polymer Chemistry (RSC).[6]

  • Virginia Tech. (n.d.). Chapter 1: Polyimides: Chemistry & Structure-Property Relationships. VT Electronic Theses and Dissertations. [Link]

Sources

Application Notes and Protocols for the Electropolymerization of O-Bis(2-aminoethoxy)benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Advanced Researcher

The field of electroactive polymers is in a constant state of evolution, driven by the pursuit of novel materials with tailored electronic and physical properties. Among these, polymers derived from aromatic amines have garnered significant attention for their applications in sensors, electrochromic devices, and corrosion protection. This guide delves into the electrochemical polymerization of a specific, yet versatile, class of monomers: O-Bis(2-aminoethoxy)benzene derivatives. The introduction of flexible ether linkages onto the phenylene diamine core fundamentally alters the steric and electronic landscape of the monomer, offering a unique avenue to tune the properties of the resulting polymer.

This document is structured to provide not just a set of instructions, but a comprehensive understanding of the principles governing the electropolymerization of these promising derivatives. We will explore the "why" behind the "how," empowering researchers to not only replicate the described methods but also to innovate and adapt them for their specific research goals. The protocols herein are designed as robust starting points, grounded in the extensive literature on aniline and its derivatives, while accounting for the specific structural nuances of the O-Bis(2-aminoethoxy)benzene family.

Mechanistic Insights: The Anodic Polymerization of Aromatic Amines with Ether Linkages

The electropolymerization of O-Bis(2-aminoethoxy)benzene derivatives proceeds via an oxidative coupling mechanism, a process that has been extensively studied for simpler aromatic amines.[1] The fundamental steps involve the initial oxidation of the monomer at the electrode surface to form reactive radical cations.

The proposed mechanism can be outlined as follows:

  • Monomer Oxidation: The process initiates at the anode where the amine groups of the O-Bis(2-aminoethoxy)benzene derivative undergo a one-electron oxidation to form radical cations. The presence of electron-donating alkoxy groups is expected to lower the oxidation potential compared to unsubstituted aniline.[2]

  • Radical Cation Coupling: These highly reactive radical cations then couple with each other. The most favorable coupling is typically at the para-position to the amine group, leading to the formation of a dimer.

  • Deprotonation and Re-aromatization: The coupled dimer undergoes deprotonation and re-aromatization to form a more stable species.

  • Chain Propagation: The dimer, now an oligomer, can be further oxidized at its terminal amino groups, allowing for subsequent coupling with other monomer radical cations or oligomers, leading to polymer chain growth. This process is often autocatalytic, meaning the polymer film itself can facilitate further polymerization.[3]

The flexible ether linkages in O-Bis(2-aminoethoxy)benzene derivatives are anticipated to influence the morphology and properties of the resulting polymer film by imparting greater conformational freedom to the polymer backbone.

Caption: Proposed mechanism for the electropolymerization of O-Bis(2-aminoethoxy)benzene derivatives.

Key Experimental Parameters and Their Influence

The success of electropolymerization and the properties of the resulting polymer film are critically dependent on a number of experimental parameters. A systematic optimization of these factors is crucial for achieving reproducible and high-quality results.

ParameterInfluence on PolymerizationTypical Range/ValueRationale & Insights
Monomer Concentration Affects polymerization rate, film thickness, and morphology.0.01 M - 0.5 MHigher concentrations generally lead to faster film growth. However, excessively high concentrations can result in the formation of soluble oligomers and less adherent films.
Solvent/Electrolyte System Influences monomer solubility, conductivity of the medium, and doping of the polymer.Acetonitrile (ACN) or Dichloromethane (DCM) with 0.1 M Tetrabutylammonium Perchlorate (TBAP) or Tetrabutylammonium Hexafluorophosphate (TBAPF6)Aprotic solvents are commonly used for the electropolymerization of aromatic amines to avoid side reactions. The supporting electrolyte is essential for providing conductivity and the counter-ions for doping the polymer.
pH (for aqueous systems) Crucial for the protonation state of the amine groups.Acidic (e.g., 1 M HCl or H2SO4)Electropolymerization of anilines is typically carried out in acidic media to ensure the amine groups are protonated, which facilitates the polymerization process and leads to a conductive polymer.[4]
Working Electrode The surface on which the polymer film is deposited.Indium Tin Oxide (ITO) coated glass, Glassy Carbon, Platinum, GoldThe choice of electrode depends on the intended application. ITO is ideal for spectroelectrochemical studies, while glassy carbon and platinum are common for general electrochemical characterization.[5]
Applied Potential/Current The driving force for the oxidation of the monomer.Potential range determined by Cyclic Voltammetry (CV)The potential must be sufficient to oxidize the monomer but not so high as to cause over-oxidation and degradation of the polymer.
Scan Rate (for CV) Affects the diffusion layer thickness and film growth rate.20 - 100 mV/sSlower scan rates can lead to more uniform and adherent films. Faster scan rates can be used for rapid screening of electrochemical behavior.

Detailed Protocols for Electropolymerization

The following protocols provide step-by-step guidance for the electropolymerization of O-Bis(2-aminoethoxy)benzene derivatives using common electrochemical techniques.

Materials and Reagents
  • O-Bis(2-aminoethoxy)benzene derivative (Monomer)

  • Acetonitrile (ACN), anhydrous

  • Tetrabutylammonium perchlorate (TBAP)

  • Working Electrode (e.g., ITO-coated glass slide)

  • Counter Electrode (e.g., Platinum wire or mesh)

  • Reference Electrode (e.g., Ag/AgCl in saturated KCl)

  • Electrochemical cell

  • Potentiostat/Galvanostat

Protocol 1: Potentiodynamic Electropolymerization using Cyclic Voltammetry (CV)

This is the most common technique for initial studies as it allows for both the polymerization and the simultaneous characterization of the polymer film's redox behavior.[6]

Experimental Workflow:

Caption: Workflow for potentiodynamic electropolymerization.

Step-by-Step Procedure:

  • Solution Preparation: Prepare a 0.1 M solution of TBAP in anhydrous acetonitrile. Dissolve the O-Bis(2-aminoethoxy)benzene derivative in this solution to a final concentration of 0.05 M.

  • Cell Assembly: Assemble a three-electrode electrochemical cell with the working electrode (e.g., ITO glass), a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Initial CV Scan: Perform an initial cyclic voltammogram to determine the oxidation potential of the monomer. A typical potential window would be from -0.2 V to +1.5 V vs. Ag/AgCl at a scan rate of 50 mV/s. An irreversible anodic peak corresponding to the monomer oxidation should be observed.

  • Polymerization: Cycle the potential continuously for a set number of cycles (e.g., 10-20 cycles). The growth of the polymer film is indicated by the progressive increase in the peak currents of the redox waves of the polymer.

  • Post-Polymerization Characterization: After polymerization, remove the electrode from the monomer solution, rinse it thoroughly with fresh acetonitrile, and dry it under a stream of nitrogen. The electrochemical properties of the polymer film can then be characterized by running a CV in a monomer-free electrolyte solution.

Protocol 2: Potentiostatic Electropolymerization

This method involves applying a constant potential to the working electrode to achieve more controlled film growth.[5]

Step-by-Step Procedure:

  • Determine Oxidation Potential: From an initial CV scan (as in Protocol 1), determine the potential at the onset of monomer oxidation.

  • Solution and Cell Setup: Prepare the monomer and electrolyte solution and assemble the electrochemical cell as described in Protocol 1.

  • Apply Constant Potential: Apply a constant potential that is slightly higher than the monomer's oxidation potential (e.g., +1.2 V vs. Ag/AgCl).

  • Monitor Current: Monitor the current-time transient. Typically, an initial current spike is observed, followed by a decay as the monomer at the electrode surface is consumed. The total charge passed can be used to estimate the amount of polymer deposited.

  • Film Processing and Characterization: After the desired polymerization time (e.g., 300 seconds), remove, rinse, and dry the electrode as in Protocol 1 for subsequent characterization.

Protocol 3: Galvanostatic Electropolymerization

In this technique, a constant current is applied, which can be advantageous for producing films of a specific thickness.[1]

Step-by-Step Procedure:

  • Solution and Cell Setup: Prepare the monomer and electrolyte solution and assemble the electrochemical cell as described in Protocol 1.

  • Apply Constant Current: Apply a constant anodic current density (e.g., 0.1 mA/cm²).

  • Monitor Potential: Monitor the potential of the working electrode over time. The potential will rise to the level required to sustain the applied current through monomer oxidation.

  • Film Processing and Characterization: After the desired polymerization time or when the potential reaches a certain cutoff value, terminate the experiment. Process and characterize the polymer film as described in the previous protocols.

Characterization of the Polymer Films

A thorough characterization of the electropolymerized films is essential to understand their properties and potential applications.

  • Electrochemical Characterization: Cyclic voltammetry in a monomer-free electrolyte solution provides information on the redox activity, stability, and doping/dedoping processes of the polymer film.

  • Spectroelectrochemistry: By combining UV-Vis spectroscopy with electrochemical measurements, the changes in the optical properties of the film as a function of the applied potential can be monitored. This is particularly important for applications in electrochromic devices.

  • Surface Morphology: Scanning Electron Microscopy (SEM) can be used to visualize the surface morphology, uniformity, and thickness of the polymer film.

  • Structural Analysis: Fourier-Transform Infrared (FTIR) spectroscopy can confirm the chemical structure of the polymer and verify that polymerization has occurred.

Troubleshooting and Expert Insights

  • Poor Film Adhesion: This can be caused by too high of a monomer concentration or scan rate. Try reducing these parameters. Also, ensure the electrode surface is thoroughly cleaned before polymerization.

  • No Polymer Formation: The applied potential may be too low to oxidize the monomer. Confirm the oxidation potential with a preliminary CV scan. Ensure the electrolyte solution is free of water and other impurities.

  • Film Over-oxidation: If the applied potential is too high, the polymer can become irreversibly oxidized and lose its electroactivity. This is often observed as a decrease in the redox peak currents during prolonged cycling at high potentials. It is crucial to operate within the stable potential window of the polymer.

References

  • Nematollahi, D., Hesari, H., Salehzadeh, H., Hesari, M., & Momeni, S. (2016). Electrochemical synthesis of new organic compounds based on the oxidation of 1,4-dihydroxybenzene derivatives in the presence of primary and secondary amines. Comptes Rendus Chimie, 19(3), 357-362. [Link]

  • (2011). Electrochemical Polymerization of Aniline. In SciSpace. [Link]

  • Bober, P., et al. (2026). Aniline Electropolymerization on Indium–Tin Oxide Nanofilms with Different Surface Resistivity: A Comprehensive Study. PMC. [Link]

  • Wikipedia contributors. (2024). Cyclic voltammetry. In Wikipedia, The Free Encyclopedia. [Link]

  • (2003). Mechanism of oxidative electropolymerization of aniline. ResearchGate. [Link]

  • (2021). Supplemental Information. The Royal Society of Chemistry. [Link]

  • Moeller, K. D. (2000). Anodic Cyclizations and Umpolung Reactions Involving Imines. Accounts of Chemical Research, 33(12), 869-877. [Link]

  • Lin, S., & Stahl, S. S. (2023). Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis. PMC. [Link]

  • (2003). (PDF) Electrochemical Polymerization of Aniline. ResearchGate. [Link]

  • Moeller, K. D. (2007). Intramolecular Anodic Olefin Coupling Reactions and the Synthesis of Cyclic Amines. PMC. [Link]

  • Shawky, H. A., et al. (2025). Electrochemical Polymerization of Polyaniline: A Comprehensive Review of Synthesis Conditions, Nanocomposites, and Industrial Applications. Cureus Journals. [Link]

  • LibreTexts. (2023). Cyclic Voltammetry. Chemistry LibreTexts. [Link]

  • Hsiao, S.-H., & Huang, T.-L. (2025). Synthesis and Characterization of New Polyimides Based on 3,6-Bis(4-aminophenoxy)benzonorbornane. ResearchGate. [Link]

  • Morallon, E., et al. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. RUA. [Link]

  • Lunte, S. M., & Lunte, C. E. (1988). Electroanalytical approaches to understanding benzene metabolism. PubMed. [Link]

  • (2024). Scheme 1 Synthesis of 1,3-bis-4′-(4″-aminophenoxy benzoyl) benzene (XIV). ResearchGate. [Link]

  • Elgrishi, N., et al. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Polyimidization of Ether-Linked Diamines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Water Removal & Moisture Control Strategies Ticket ID: PI-ETHER-H2O-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Advanced Polymer Synthesis Support Center

You are accessing this guide because you are working with ether-linked diamines (e.g., 4,4'-ODA, TPE-Q, or BAPP) to synthesize polyimides. While ether linkages provide critical solubility and flexibility, they do not exempt the reaction from its primary adversary: Water .

This guide addresses the Critical Quality Attribute (CQA) of moisture control. Failure to remove the water byproduct during the cyclodehydration (imidization) step will result in hydrolysis, molecular weight reduction, and catastrophic film failure.

Module 1: The Mechanism (The "Why")

Q: Why is water removal critical if it's just a byproduct?

A: Polyimidization is an equilibrium reaction. The formation of Polyamic Acid (PAA) is reversible. Water is not merely a waste product; it is a chemical agent that drives the reverse reaction (hydrolysis).

  • Forward Reaction (Imidization): PAA cyclizes to form Polyimide + Water.

  • Reverse Reaction (Hydrolysis): Water attacks the amide bond of the PAA, cleaving the polymer chain.[1]

  • The Ether-Linkage Factor: Ether-linked diamines (Ar-O-Ar) impart solubility. However, if the molecular weight drops due to hydrolysis, the unique mechanical flexibility provided by the ether bond is lost, resulting in brittle, useless oligomers.

Key Insight: You must remove water faster than it can hydrolyze the PAA.

Visualizing the Equilibrium Trap

Imidization_Equilibrium Monomers Monomers (Dianhydride + Ether-Diamine) PAA Polyamic Acid (PAA) Monomers->PAA Polyaddition (Exothermic) PI Polyimide (Final Product) PAA->PI Cyclodehydration (-H2O) Water Water (Byproduct) PAA->Water Generates Water->PAA Hydrolysis (Chain Scission) Removal System Exit Water->Removal Azeotropic/Thermal Removal

Figure 1: The Polyimidization Equilibrium. Note the red "Hydrolysis" loop; if water accumulates, it attacks the PAA, reversing polymerization.

Module 2: Chemical Imidization (Solution Phase)

Context: Ether-linked polyimides are often soluble in organic solvents, making Azeotropic Distillation the preferred method. This allows you to imidize fully in solution before casting, avoiding high-temperature thermal stress.

Q: My solution viscosity drops dramatically during heating. What is happening? A: This is the hallmark of Hydrolysis . The water generated by imidization is not being removed efficiently, causing the PAA chains to scission (break).

Q: How do I set up a robust Azeotropic Distillation? A: Use the Dean-Stark Protocol . This method uses an entrainer (azeotroping agent) to carry water out of the reactor.[2]

Protocol: Azeotropic Distillation with Dean-Stark
ParameterSpecificationReason
Solvent NMP or DMAcHigh solubility for ether-linked PIs.
Entrainer Toluene or Xylene (15-20% vol)Forms azeotrope with water. Toluene boils ~110°C; Xylene ~140°C.
Catalyst Isoquinoline or PyridineBase catalyst to accelerate ring closure.
Temp 160°C - 180°CMust boil the entrainer vigorously.

Step-by-Step Workflow:

  • Charge: Load PAA solution into a flask equipped with a mechanical stirrer and Dean-Stark trap.

  • Entrainer: Add Toluene (ratio: 10mL Toluene per 50mL NMP).

  • Reflux: Heat until Toluene refluxes. Water/Toluene vapor rises, condenses, and falls into the trap.

  • Separation: Water is denser than Toluene; it sinks to the bottom of the trap. Toluene overflows back into the reactor.

  • Completion: Reaction is done when no new water droplets accumulate in the trap (typically 3-5 hours).

Troubleshooting the Dean-Stark Setup

Azeotropic_Workflow Start Start Reflux (160°C+) Vapor Vapor Generation (Toluene + Water) Start->Vapor Condenser Condenser (Cooling) Vapor->Condenser Trap Dean-Stark Trap (Phase Separation) Condenser->Trap Check Is Water Layer Increasing? Trap->Check Return Toluene Returns to Reactor Check->Return Upper Phase (Solvent) Drain Drain Water (Manual/Auto) Check->Drain Lower Phase (Water) End Imidization Complete Check->End No New Water (>30 mins) Return->Start Recycle Loop Drain->Check Wait

Figure 2: The Azeotropic Distillation Cycle. The critical step is the phase separation in the trap; if water flows back into the reactor, the polymer degrades.

Module 3: Thermal Imidization (Solid State/Film)

Context: If you cast PAA solution directly onto a substrate and bake it, you are performing thermal imidization.

Q: I see "blisters" or bubbles in my film. Is this trapped air? A: Unlikely. It is usually trapped solvent or water vapor . Ether-linked diamines (like ODA) create flexible chains that can "skin over" quickly, trapping volatiles inside. If you heat too fast, the internal pressure of evaporating water/solvent exceeds the film's strength, causing blisters.

Q: What is the "Soft-Bake" vs. "Hard-Bake" rule? A:

  • Soft-Bake: Removal of bulk solvent (NMP/DMAc) before imidization starts.

  • Hard-Bake: Cyclization (Imidization) where water is released.

Protocol: The Stepwise Ramp (Thermal Cure)

Do not set the oven to 300°C and walk away. Use this profile:

StageTemperatureDurationPurpose
1. Desolvation 80°C - 100°C1 HourEvaporate bulk solvent slowly to prevent skinning.
2. Pre-Cure 150°C1 HourOnset of imidization. Water release begins.
3. Imidization 200°C1 HourPeak water generation. Polymer is still rubbery.
4. Final Cure 250°C - 300°C1 HourPush reaction to 100% conversion. Must exceed

slightly.

Critical Note for Ether-Linked PIs: Ether linkages can be sensitive to oxidation at high temperatures (>300°C) if oxygen is present. Always cure under Nitrogen or Vacuum to prevent cross-linking or darkening [1].

Module 4: Validation & QC

Q: How do I know the water is gone and imidization is 100%?

A: Use these three validation checks.

  • FTIR Spectroscopy (The Chemical Check):

    • Look for the disappearance of the Amide peaks (1660 cm⁻¹, 1550 cm⁻¹).

    • Look for the appearance/saturation of Imide peaks (1780 cm⁻¹ symmetric stretch, 1380 cm⁻¹ C-N stretch, 725 cm⁻¹ ring deformation) [2].

  • TGA (Thermogravimetric Analysis):

    • Run a scan from 50°C to 400°C.

    • Failure: Weight loss between 100°C–200°C indicates residual solvent or ongoing water loss (incomplete cure).

    • Pass: Flat baseline up to degradation temp (>450°C).

  • Visual/Mechanical (The "Crease" Test):

    • A fully cured, high-MW ether-linked polyimide film should be creaseable (foldable without cracking).

    • Brittleness = Hydrolysis. If it cracks, water was not removed fast enough during synthesis.

References
  • MDPI. (2023). Pure Hydrolysis of Polyamides: A Comparative Study. Retrieved from [Link]

  • RSC Publishing. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride. Retrieved from [Link]

  • Halocarbon. (2020). Upgrading Polyimides Through Enhanced Process Technology. Retrieved from [Link]

  • ResearchGate. (2017).[3] What actually means of azeotropic removal of water? Retrieved from [Link]

Sources

Purification methods for O-Bis(2-aminoethoxy)benzene monomer recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Monomer Recrystallization & Purification Protocols

CAS No: 52411-34-4 | Synonyms: 1,2-Bis(2-aminophenoxy)ethane; 2,2'-(Ethylenedioxy)dianiline[1][2]

Introduction

Welcome to the Technical Support Guide for O-Bis(2-aminoethoxy)benzene . This aromatic diamine is a critical monomer used in the synthesis of high-performance polyimides and supramolecular structures. Its purity is paramount; even trace impurities (mono-amines, oxidation products) can terminate polymerization chains, drastically affecting the molecular weight and thermal stability of the final polymer.[2]

This guide provides a self-validating purification ecosystem, moving beyond simple "recipes" to explain the solubility mechanics required to achieve >99.5% purity (HPLC).

Part 1: Solvent System Selection

The Polarity Balance

The molecule contains two distinct functional regions:

  • The Core (Ether Linkage): Moderately polar, flexible.

  • The Termini (Primary Amines): Highly polar, H-bond donors/acceptors, prone to oxidation.[2]

Primary Recommendation: Ethanol (EtOH) is the gold standard for this monomer. It solubilizes the amine at boiling point (


C) but allows crystallization upon cooling.
Secondary Recommendation:  If the crude is highly impure, a Toluene/Hexane  system or Acid-Base Extraction  is required.
Solvent Decision Matrix

Use this logic flow to determine the correct solvent system for your specific batch quality.

SolventSelection Start Analyze Crude Material ColorCheck Is the Crude Dark Brown/Black? Start->ColorCheck PurityCheck Is Purity >95%? ColorCheck->PurityCheck No (Light Yellow/Tan) MethodC Method C: Acid-Base Extraction (Heavy Purification) ColorCheck->MethodC Yes (Severe Oxidation) MethodA Method A: Ethanol Recrystallization (Standard) PurityCheck->MethodA Yes MethodB Method B: Activated Carbon + EtOH (Decolorization) PurityCheck->MethodB No (Minor Impurities)

Figure 1: Decision tree for selecting the appropriate purification pathway based on crude material condition.

Part 2: Standard Operating Procedures (SOP)

Protocol A: The "Standard" Recrystallization (Ethanol)

Best for: Light yellow crude, purity >95%.[2]

Materials:

  • Absolute Ethanol (EtOH)

  • Activated Charcoal (optional, for color removal)[2][3]

  • Inert Gas (

    
     or Ar)
    

Step-by-Step Workflow:

  • Dissolution:

    • Place crude monomer in a round-bottom flask.

    • Add Ethanol (approx. 5-7 mL per gram of monomer).

    • Critical: Purge the flask with Nitrogen. Hot aromatic amines oxidize rapidly in air, turning the solution red/brown.

    • Heat to reflux (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      C) until dissolved.
      
  • Filtration (Hot):

    • If solid particulates remain, perform a hot filtration using a pre-warmed funnel.[2]

    • Tip: If using charcoal, add it during step 1 (1-2 wt%) and filter it out here over a Celite pad.[2][3]

  • Crystallization:

    • Remove heat and allow the flask to cool slowly to room temperature (RT) on a cork ring. Do not use an ice bath yet. Rapid cooling traps impurities.

    • Once RT is reached, move to

      
      C (fridge) for 4 hours.
      
  • Collection:

    • Filter crystals via vacuum filtration (Buchner funnel).

    • Wash with cold (

      
      C) Ethanol.
      
    • Dry under vacuum at

      
      C for 12 hours.
      

Target Properties:

Property Value Note
Appearance White to off-white crystals Any pink/brown hue indicates oxidation.
Melting Point 131.0 – 135.0 °C Narrow range (<2°C) confirms purity [1].

| Yield | 70 - 85% | Dependent on mother liquor losses. |

Protocol C: Acid-Base Extraction (The "Reset" Button)

Best for: Dark, oxidized, or oily crude that refuses to crystallize.[2]

This method utilizes the basicity of the amine groups to chemically separate them from neutral impurities (tars, unreacted starting materials).

  • Acidification: Dissolve the crude "goo" in 10% HCl (aq). The diamine forms a water-soluble hydrochloride salt. Neutral impurities remain insoluble.

  • Filtration: Filter the aqueous solution to remove the insoluble dark tars.

  • Neutralization: Slowly add 10% NaOH or

    
     to the filtrate while stirring. The free amine will precipitate out as a solid.
    
  • Recovery: Filter the precipitate, wash with water, and then proceed to Protocol A (Recrystallization) to polish the crystal structure.

Part 3: Troubleshooting & FAQs

Q1: My solution turned into an oil at the bottom instead of crystals. Why?

Diagnosis: This is called "oiling out." It happens when the compound separates as a liquid phase before it can crystallize, usually because the solution is too concentrated or cooled too quickly. The Fix:

  • Re-heat the mixture until the oil redissolves.

  • Add slightly more solvent (Ethanol).

  • Seed it: Add a tiny crystal of pure material (if available) or scratch the glass wall with a rod as it cools.

  • Insulate: Wrap the flask in a towel to slow the cooling rate.

Q2: The crystals are white, but they turn brown after drying. What happened?

Diagnosis: Oxidative instability. Aromatic amines are sensitive to oxygen and light. The Fix:

  • Drying: Must be done in a vacuum oven, preferably with a nitrogen bleed.

  • Storage: Store in amber vials under Argon at

    
    C.
    
  • Additive: During recrystallization, add a pinch of Sodium Hydrosulfite (

    
    )  to the hot ethanol. It acts as a reducing agent to prevent color formation [2].
    
Q3: My Melting Point is 125-128°C. Is this acceptable?

Diagnosis: No. This indicates significant impurities (likely the mono-amine intermediate or solvent inclusion). The Fix: Recrystallize again. A depression of 5-6°C suggests ~3-5% impurity. For polymer applications, this will destroy the stoichiometry.[2]

Part 4: Process Visualization

The following diagram illustrates the complete purification lifecycle, including the critical "Oiling Out" recovery loop.

PurificationWorkflow Crude Crude Monomer Dissolve Dissolve in Hot EtOH (+ N2 Purge) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Slow Cooling (RT -> 4°C) Filter->Cool CheckState State Check Cool->CheckState Crystals Crystals Formed CheckState->Crystals Solid Oil Oiled Out CheckState->Oil Liquid Phase WashDry Wash (Cold EtOH) & Vacuum Dry Crystals->WashDry Reheat Reheat & Dilute Oil->Reheat Reheat->Cool Retry Final Pure Monomer (MP: 131-135°C) WashDry->Final

Figure 2: Complete purification workflow with recovery loop for 'oiling out' phenomena.

References

  • Tokyo Chemical Industry (TCI). Ethylene Glycol Bis(2-aminophenyl) Ether Product Specifications. Retrieved from . (Confirming Melting Point 131.0-135.0°C).[4]

  • BenchChem. Technical Guide to 1,2-Bis(o-aminophenoxy)ethane (CAS 52411-34-4).[5] Retrieved from . (General synthesis and properties).

  • Sigma-Aldrich. Recrystallization Solvents and Miscibility Tables. Retrieved from . (Solvent polarity data).

Sources

Controlling molecular weight distribution in poly(ether imide) synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Molecular Weight Distribution (MWD) & Polydispersity Control in Poly(ether imide) (PEI) Audience: Polymer Chemists, Material Scientists, Medical Device Engineers

⚠️ Critical Scope Definition

Are you synthesizing a gene delivery vector or a high-performance thermoplastic?

  • Target Material: This guide covers Poly(ether imide) (e.g., Ultem™ type) , a high-performance engineering thermoplastic used in medical membranes, microfluidics, and dialysis filters.

  • Exclusion: If you are synthesizing Polyethylenimine (linear or branched cationic polymer for transfection), the chemistry below (step-growth polycondensation) does not apply.

Module 1: The Physics of Control (Stoichiometry)

In step-growth polymerization, molecular weight is not controlled by reaction time (as in chain-growth) but by stoichiometry and conversion . The governing principle is the Carothers Equation .[1][2]

The Carothers Directive

To target a specific Number Average Degree of Polymerization (


), you must manipulate the stoichiometric imbalance factor (

).

[3]

Where:

  • 
     = Extent of reaction (conversion, 
    
    
    
    ).
  • 
     = Stoichiometric ratio (
    
    
    
    , always
    
    
    ).[3]
📉 Data Table: Stoichiometric Offset vs. Molecular Weight

Assumption: 99.5% Conversion (


)
Target

Target MW (Approx)*Stoichiometric Ratio (

)
Molar Offset %Application Context
>100 >60 kDa1.000 (1:1)0.00%High-strength membranes
50 ~30 kDa0.9802.00%Injection molding grades
20 ~12 kDa0.9524.80%Coatings / Oligomers
10 ~6 kDa0.9059.50%Additives / Blends

*Based on a typical repeat unit MW of ~592 g/mol (BPADA + m-PDA).

Module 2: Synthesis Workflow & Failure Points

The standard laboratory synthesis follows the Two-Step Method :

  • Ring-Opening: Reaction of Bisphenol-A dianhydride (BPADA) and Diamine in a polar aprotic solvent (NMP, DMAc) to form Poly(amic acid) (PAA) .

  • Imidization: Cyclodehydration (removal of water) to form the final Poly(ether imide) .

🛑 Critical Control Point: Water Management

Water is the antagonist of high molecular weight. It hydrolyzes anhydride groups back to dicarboxylic acids, effectively destroying the stoichiometry (


) by rendering the anhydride unreactive toward the amine.
Visualization: Reaction Pathway & Failure Modes

PEI_Synthesis_Flow cluster_inputs Reactants cluster_process Critical Step: Imidization BPADA BPADA (Dianhydride) PAA Poly(amic acid) (Precursor) BPADA->PAA Nucleophilic Attack (NMP, <50°C) Hydrolysis FAILURE: Anhydride Hydrolysis (Stops Chain Growth) BPADA->Hydrolysis Wet Solvent Diamine Diamine (m-PDA) Diamine->PAA Heat Heat (>160°C) - H2O PAA->Heat Azeotrope Dean-Stark Trap (Remove Water) Heat->Azeotrope Water Removal PEI Poly(ether imide) (High MW) Heat->PEI Cyclization Azeotrope->Heat Drive Equilibrium Hydrolysis->PAA Stoichiometry Imbalance

Caption: Figure 1. Two-step synthesis pathway highlighting the critical necessity of water removal (Dean-Stark) to prevent anhydride hydrolysis and stoichiometric failure.

Module 3: Troubleshooting Guide (Q&A)

🔴 Issue: Low Molecular Weight (MW)

Q: I reacted for 24 hours, but my GPC shows low MW. Why? A: In step-growth polymerization, time does not guarantee MW; conversion (


) does.
  • The Cause: You likely have a stoichiometric imbalance due to impurities. If your diamine is oxidized (dark color) or your dianhydride is hydrolyzed (wet), your effective

    
     value is not 1:1.
    
  • The Fix:

    • Sublimation: Purify the dianhydride to remove hydrolyzed diacid species.

    • Offset Correction: If you suspect 1% impurities, weigh a 1.01:1 ratio to compensate.

    • Solvent Drying: Distill NMP over

      
       or use molecular sieves. Water content must be <50 ppm [1].
      
🟡 Issue: Broad Polydispersity (PDI > 2.5)

Q: My PDI is typically 2.0, but this batch is 3.5. What happened? A: Broad PDI indicates non-uniform reaction history or side reactions.

  • The Cause:

    • Hot Spots: Poor stirring during the exothermic PAA formation creates local regions of high conversion and others of low conversion.

    • Transimidization: At high temperatures, amine ends can attack existing imide rings, scrambling the chains (equilibration).

  • The Fix:

    • Slow Addition: Add the dianhydride as a solid slowly to the diamine solution to control the exotherm.

    • Lower Imidization Temp: If using chemical imidization, keep it below 60°C. If thermal, ensure a staged ramp (100°C

      
       200°C 
      
      
      
      300°C) rather than a direct jump [2].
🔵 Issue: Gelation / Insoluble Particles

Q: The solution became cloudy and gelled. Is the polymer crosslinked? A: PEI should be linear and soluble. Gelation implies crosslinking.

  • The Cause:

    • Tri-functional Impurity: Does your diamine contain triamines? (Common in low-grade technical sources).

    • Isoimide Formation: Kinetic byproducts that are less soluble.

  • The Fix:

    • Filter monomers before use.

    • Ensure the solvent (NMP/DMAc) is fresh; degraded NMP contains methylamine which can induce side reactions.

Module 4: Protocol - End-Capping for Stability

To prevent MW changes during melt processing (e.g., extrusion for medical devices), you must "kill" the reactive ends.

Protocol:

  • Calculate target MW using Carothers equation to find

    
    .
    
  • Add Phthalic Anhydride (PA) as the end-capper.

  • Calculation:

    
    
    (Assuming Diamine excess)
    
  • Timing: Add PA at the beginning of the reaction to ensure statistical distribution, or at the end to cap remaining amines (less precise MW control).

Visualization: Troubleshooting Logic Tree

Troubleshooting_Tree Start Problem Detected LowMW Low Molecular Weight Start->LowMW BroadPDI Broad PDI (>2.5) Start->BroadPDI Gel Gelation / Haze Start->Gel CheckWater Check Water Content (>100ppm?) LowMW->CheckWater CheckTemp Check Addition Rate & Stirring BroadPDI->CheckTemp CheckImpurity Check Monomer Purity (Tri-functional?) Gel->CheckImpurity DrySolvent Action: Distill Solvent Use Dean-Stark CheckWater->DrySolvent Yes CheckStoich Check Stoichiometry CheckWater->CheckStoich No Recalc Action: Adjust 'r' value Purify Monomers CheckStoich->Recalc SlowAdd Action: Slow Solid Addition Improve Agitation CheckTemp->SlowAdd Filter Action: Recrystallize Monomers CheckImpurity->Filter

Caption: Figure 2. Decision matrix for diagnosing common PEI synthesis failures.

References

  • VTechWorks (Virginia Tech). Chapter 2: Literature Review - Polyimide Synthesis. (Discusses the critical impact of water and stoichiometry in two-step synthesis).

  • SABIC Global Technologies. Process for the production of polyetherimides.[4] (Patent detailing industrial control of MW via chain stoppers and temperature profiles).

  • Royal Society of Chemistry. Synthesis and properties of poly(ether imide)s. (Detailed kinetics and solvent effects on cyclization).

  • Odian, G.Principles of Polymerization. (The authoritative text on the Carothers equation and step-growth kinetics).

Sources

Preventing gelation during synthesis of branched polymers with O-Bis diamines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for polymer chemists. It addresses the synthesis of branched polymers (specifically hyperbranched architectures or pre-gel intermediates) using O-Bis diamines (Oxygen-bridged diamines, such as polyetheramines, bis-aminophenols, or similar ether-linked diamine precursors).

Topic: Preventing Gelation with O-Bis Diamines Ticket ID: GEL-PREV-001 Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division

Diagnostic Triage: Is it Gelation or Precipitation?

Before adjusting your protocol, we must confirm the nature of the solidification. O-Bis diamines often introduce solubility changes that mimic gelation.

SymptomTestResult: Chemical Gelation (Crosslinking)Result: Physical Aggregation (Precipitation)
Solubility Add good solvent (e.g., DMF, DMSO, HFIP) and heat to 60°C.Insoluble. Swells but maintains shape.Dissolves. Solution becomes clear.
Viscosity Observe flow during reaction.Sudden, exponential spike in viscosity (Weissenberg effect).Gradual thickening or "clouding" before solidifying.
Reversibility Add trifluoroacetic acid (if polyamide/imide).Remains solid (covalent network).May dissolve (breaking H-bonds).[1]

Status:

  • If Physical : Adjust solvent polarity or add LiCl (5-10 wt%) to disrupt hydrogen bonding.

  • If Chemical : Proceed to the troubleshooting protocols below.

The Core Problem: The Gel Point Threshold

In branched polymer synthesis (typically an


 or 

system), gelation is a mathematical certainty if conversion (

) exceeds the critical branching coefficient (

).

When using O-Bis diamines :

  • High Reactivity: The ether linkage (O-bridge) often increases the nucleophilicity of the amine (via electron donation), accelerating

    
     toward 
    
    
    
    faster than expected.
  • Flexibility: O-Bis linkers (like Jeffamines) are flexible, facilitating intramolecular loops (good) but also rapid intermolecular crosslinking (bad).

The Flory-Stockmayer Limit

For a system reacting an O-Bis diamine (


 or 

) with a multifunctional core (

), the critical conversion is:


Where


 is the stoichiometric ratio.To prevent gelation, you must stay below 

or manipulate the effective functionality.

Troubleshooting Protocols

Protocol A: The "Slow Monomer Addition" (SMA) Technique

Best for:


 Hyperbranched Synthesis (e.g., O-Bis Diamine + Trimesoyl Chloride).
Mechanism:  Creates a "pseudo-high dilution" environment. By keeping the concentration of the multifunctional core low relative to the diamine, you favor the formation of branched "arms" over crosslinked networks.

Step-by-Step Workflow:

  • Reactor Charge: Dissolve the O-Bis diamine (

    
    ) in the solvent (e.g., NMP, DMAc).
    
  • Feed Stock: Dissolve the Tri-functional core (

    
    ) in a separate vessel.
    
  • Addition: Add

    
     to 
    
    
    
    dropwise over 2–4 hours.
    • Critical: Do NOT dump reagents together.

  • Stoichiometry: Maintain a molar ratio where the diamine is in slight excess initially to cap the growing branches.

Protocol B: In-Situ Silylation (The "Senior Scientist" Trick)

Best for: Highly reactive aromatic O-Bis diamines (e.g., ODA derivatives) reacting with acid chlorides. Mechanism: Silylating the diamine reduces its nucleophilicity and prevents hydrogen-bond-induced physical gelation during synthesis.

  • Silylation: React O-Bis diamine with N,O-Bis(trimethylsilyl)acetamide (BSA) or TMSCl in situ.

    • Ref: Silylated diamines react slower and suppress acid-base complexation [1].

  • Polymerization: Add the acid chloride/anhydride. The reaction proceeds via silyl-ester elimination, which is smoother and avoids local "hot spots" of gelation.

  • Workup: Precipitate in methanol to remove silyl groups.

Protocol C: End-Capping Strategy

Best for: Stopping the reaction before


.
  • Calculate

    
     (usually around 50-70% conversion for 
    
    
    
    ).
  • Monitor viscosity or torque on the stirrer.

  • The "Kill" Shot: At 80% of the target viscosity, inject a monofunctional reagent (e.g., aniline or benzoyl chloride).

    • Result: This chemically "caps" the reactive ends, preventing the final crosslinks that lead to gelation.

Visualizing the Solution

The following diagram illustrates the decision logic for preventing gelation during the synthesis workflow.

GelationControl Start Start: O-Bis Diamine Synthesis CheckSystem Identify System Type Start->CheckSystem A2B3 A2 + B3 System (Hyperbranched) CheckSystem->A2B3 Polyamide/Imide Epoxy Epoxy/Amine (Network) CheckSystem->Epoxy Curing Risk Risk: Rapid Crosslinking > Pc A2B3->Risk Epoxy->Risk Strategy1 Strategy: Slow Monomer Addition (SMA) Add Core (A3) to Excess Diamine (B2) Risk->Strategy1 Primary Fix Strategy2 Strategy: Dilution & Temp Control Promote Cyclization vs. Intermolecular Risk->Strategy2 Secondary Fix Silylation Advanced: In-Situ Silylation Use BSA/TMSCl to dampen reactivity Strategy1->Silylation If reactivity too high EndCap End-Capping Add Monofunctional Reagent at 80% Viscosity Strategy1->EndCap Before Gel Point Strategy2->EndCap Result Soluble Branched Polymer EndCap->Result

Caption: Workflow for preventing gelation. The "Slow Monomer Addition" (SMA) path is the primary defense for A2+B3 systems.

Frequently Asked Questions (FAQ)

Q1: I am using an aliphatic O-Bis diamine (e.g., Jeffamine) and it gels instantly with trimesoyl chloride. Why? A: Aliphatic amines are significantly more nucleophilic than aromatic amines. The reaction with acid chlorides is diffusion-controlled (instant).

  • Fix: You must use interfacial polymerization or cool the reaction to -10°C to -20°C. Alternatively, use the Silylation Protocol (B) described above to mask the amine reactivity [2].

Q2: Can I use solvent choice to stop gelation? A: Yes. Using a "good" solvent (like NMP) promotes polymer chain extension (increasing gel risk). Using a solvent that is slightly poor for the polymer backbone promotes intramolecular cyclization (loop formation).

  • Insight: Cyclization "wastes" functional groups that would otherwise form crosslinks, effectively delaying the gel point. This allows you to reach higher molecular weights without gelling [3].

Q3: My O-Bis diamine has a "rigid" ortho-phenylene structure. It precipitates early. Is this gelation? A: Likely not. Rigid ortho-structures (often precursors to polybenzoxazoles) tend to stack due to


-

interactions.
  • Test: Add 5% LiCl or CaCl₂ to the solvent. If it clears up, it was physical aggregation, not chemical gelation.

References

  • Oishi, Y., et al. (2005). Synthesis of Alicyclic Polyimides by In-Situ Silylation Method. Handbook of Polymer Synthesis.[2] 2[1][2][3][4][5][6][7][8]

  • Lozano, A. E., et al. (2023).[4] New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides—Improved Synthesis of Rod-like PPTA.[3][4] International Journal of Molecular Sciences.[3]

  • Gao, C., & Yan, D. (2004). Hyperbranched polymers: from synthesis to applications.[9][10] Progress in Polymer Science. 11

  • McKee, M. G., et al. (2006). Highly Branched Poly(ether ester)s via Cyclization-Free Melt Condensation of A2 Oligomers and B3 Monomers.[12] Macromolecules.[1][6][9][12][13][14]

Sources

Optimizing reaction temperature for 1,2-bis(2-aminoethoxy)benzene polycondensation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for High-Molecular-Weight Synthesis

Core Directive: The Thermodynamics of Flexible Linkers

Welcome to the technical support hub. You are likely working with 1,2-bis(2-aminoethoxy)benzene (BAEB) to introduce solubility, flexibility, or optical transparency into your polyimide or polyamide backbone.

Unlike rigid rod diamines (e.g., p-phenylenediamine), BAEB contains ether linkages (-O-CH2-CH2-O-) connected to an aromatic core. This structural feature dictates your temperature strategy. The ether linkage lowers the Glass Transition Temperature (


) and improves solubility, but it introduces a specific vulnerability: oxidative degradation at high temperatures. 

Your thermal profile must navigate two critical phases:

  • Kinetic Control (The "Cold" Phase): Preventing side reactions during the initial exothermic attack of the amine on the electrophile (anhydride or acid chloride).

  • Thermodynamic Drive (The "Hot" Phase): Driving the equilibrium toward polymer formation (water/HCl removal) without cleaving the ether bond.

Troubleshooting Guide & FAQs

This section addresses real-world failure modes reported by our user base.

Category A: Viscosity & Molecular Weight Issues

Q1: My reaction mixture became extremely viscous and then turned into an irreversible gel within 30 minutes. What happened? Diagnosis: You likely experienced thermal runaway leading to cross-linking .

  • The Cause: The reaction between BAEB and dianhydrides (like PMDA or BPDA) is exothermic. If the initial addition temperature is >30°C, the heat accelerates the reaction uncontrollably. In high-concentration solutions (>15 wt%), this heat cannot dissipate, leading to local "hot spots" where side reactions (imide formation before PAA completion) or cross-linking occur.

  • The Fix:

    • Cool Down: Chill the reactor to 0°C – 5°C before adding the dianhydride.

    • Stepwise Addition: Add the solid dianhydride in 5 portions over 1 hour.

    • Solvent Choice: Ensure your solvent (NMP or DMAc) is anhydrous (<500 ppm water).

Q2: I am seeing low Inherent Viscosity (IV < 0.4 dL/g) despite stoichiometric balance. Why isn't the chain growing? Diagnosis: Hydrolytic degradation driven by temperature.

  • The Mechanism: If you are performing a two-step polyimide synthesis, the intermediate Polyamic Acid (PAA) is reversible. If the temperature exceeds 50°C before the PAA is fully formed, the equilibrium shifts back to the monomers. If any moisture is present, the anhydride hydrolyzes to the dicarboxylic acid, which is non-reactive under these conditions.

  • The Fix: Maintain the reaction at Room Temperature (20-25°C) for 12–24 hours after the initial cold addition. Do not heat until you are ready for imidization.

Category B: Appearance & Color

Q3: My final polymer film is dark brown/black, but literature suggests it should be pale yellow or transparent. Is this a temperature issue? Diagnosis: Oxidative degradation of the aliphatic ether linkage.

  • The Cause: While aromatic polyimides can withstand >400°C, the -CH2-CH2- spacer in BAEB is vulnerable to oxidation above 250°C in the presence of air.

  • The Fix:

    • Inert Atmosphere: You must maintain a strict Nitrogen or Argon purge throughout the entire high-temperature curing process.

    • Temperature Cap: Do not exceed 250°C for extended periods. If higher curing is needed, it must be done in a vacuum oven.

Optimized Experimental Protocol

This protocol is calibrated for the synthesis of a Polyimide using BAEB and a standard dianhydride (e.g., 6FDA or ODPA) via the chemical imidization route (to avoid high-thermal stress).

Materials
  • Monomer: 1,2-bis(2-aminoethoxy)benzene (Dried in vacuum at 40°C).

  • Solvent: N,N-Dimethylacetamide (DMAc), Anhydrous.

  • Catalyst: Pyridine / Acetic Anhydride (for chemical imidization).

Step-by-Step Methodology
PhaseStepTemperatureActionCritical Note
1. Dissolution 125°C Dissolve BAEB in DMAc under

flow.
Ensure complete dissolution before proceeding.[1]
2. PAA Formation 20°C - 5°C Place flask in ice bath. Add Dianhydride in 5 aliquots.EXOTHERM ALERT: Monitor internal temp. Do not let T > 10°C.
3. Equilibration 325°C Remove ice bath. Stir for 12–24 hours.Solution should become viscous (honey-like).
4. Imidization 4100°C Add Pyridine/Acetic Anhydride (1:1 ratio). Heat to 100°C for 4 hours.Chemical imidization protects the ether linkage from thermal oxidation.
5. Isolation 5RT Precipitate into Methanol/Water (1:1).Wash thoroughly to remove residual pyridine.

Visualizing the Logic

Figure 1: Troubleshooting Decision Tree

This logic flow helps you diagnose reaction failures based on physical observations.

TroubleshootingTree Start Start: Analyze Reaction Outcome ViscosityCheck Is the solution Viscous? Start->ViscosityCheck GelCheck Did it Gel/Solidify? ViscosityCheck->GelCheck Yes (Too much) Hydrolysis Issue: Moisture/Reversion (Low MW) ViscosityCheck->Hydrolysis No (Watery) ColorCheck Is the Color Dark/Black? GelCheck->ColorCheck No ThermalRunaway Issue: Thermal Runaway (Crosslinking) GelCheck->ThermalRunaway Yes Success Optimal Polymerization ColorCheck->Success No (Pale/Clear) Oxidation Issue: Ether Oxidation (Temp too High) ColorCheck->Oxidation Yes (Dark)

Caption: Decision matrix for diagnosing polycondensation failures based on viscosity and color indicators.

Figure 2: Reaction Temperature Profile (Polyimide Route)

This diagram illustrates the "Safe Zone" for processing BAEB-based polymers.

ReactionProfile Monomers Monomers + Solvent IceBath Step 1: Addition (0°C - 5°C) Kinetic Control Monomers->IceBath Cooling RoomTemp Step 2: PAA Growth (25°C) Equilibrium IceBath->RoomTemp Slow Warm Heat Step 3: Imidization (100°C - 180°C) RoomTemp->Heat Controlled Ramp Danger Danger Zone (>250°C in Air) Ether Cleavage Heat->Danger Overheating

Caption: Thermal profile showing the critical transition from kinetic control (addition) to thermodynamic drive (imidization).

References

  • Hasegawa, M., et al. (2012). Solubility improvements in aromatic polyimides by macromolecular engineering. RSC Advances. Link

    • Relevance: Establishes the mechanism of using ether-linkages and flexible diamines to improve solubility in NMP/DMAc.
  • Sroog, C. E. (1991). Polyimides. Progress in Polymer Science. Link

    • Relevance: The foundational text on the "Two-Step" method and the importance of low-temperature PAA form
  • Liaw, D. J., et al. (2012). Advanced polyimide materials: Syntheses, physical properties and applications. Progress in Polymer Science. Link

    • Relevance: details the thermal stability limits of aliphatic-aromatic polyimides and the risk of oxid
  • Ghosh, A., et al. (2012).[2] Solubility improvements in aromatic polyimides. RSC Advances. Link

    • Relevance: specifically discusses the structural modifications (like BAEB)

Sources

Troubleshooting low inherent viscosity in polyamides derived from O-Bis diamines

Author: BenchChem Technical Support Team. Date: February 2026

Anomalously low inherent viscosity is a frequent and formidable challenge in the synthesis of high-performance polyamides, particularly those derived from structurally complex monomers like O-Bis(aminophenyl) ethers. This guide serves as a dedicated technical resource for researchers and scientists encountering this issue. As a Senior Application Scientist, my aim is to move beyond simple procedural lists to provide a framework of causal logic, empowering you to diagnose and resolve the underlying issues limiting the molecular weight of your polymers.

Understanding Inherent Viscosity in Polyamides

Inherent viscosity (ηinh) is a logarithmic measure of a polymer solution's viscosity relative to its solvent. It is directly proportional to the polymer's molecular weight; therefore, a low inherent viscosity is a clear indicator of incomplete polymerization or chain degradation. For high-performance applications, achieving a high molecular weight is paramount as it dictates mechanical strength, thermal stability, and overall material performance.

The relationship is defined by the equation:

ηinh = [ln(ηr)] / c

Where:

  • ηr is the relative viscosity (ratio of solution viscosity to solvent viscosity).

  • c is the concentration of the polymer solution.[1]

Achieving a high molecular weight in step-growth polymerization, such as the synthesis of polyamides, is exceptionally sensitive to several key factors. This guide will explore these factors in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

This section is structured to address the most common issues encountered during polyamide synthesis, starting with the most critical and frequent culprits.

Q1: My polyamide has a very low inherent viscosity. Where should I start my investigation?

Low molecular weight is almost always traced back to one of three primary areas: monomer quality , stoichiometric imbalance , or suboptimal reaction conditions . A systematic approach is crucial for efficient troubleshooting.

The following flowchart provides a logical workflow for diagnosing the root cause of the problem.

TroubleshootingWorkflow start Low Inherent Viscosity Detected purity 1. Verify Monomer Purity (>99.5%) start->purity Start Here purity->invis1 stoichiometry 2. Confirm Stoichiometry (Exact 1:1 Molar Ratio) stoichiometry->invis2 conditions 3. Optimize Reaction Conditions (Temp, Time, Atmosphere) conditions->invis3 removal 4. Ensure Efficient Water Removal removal->invis4 degradation 5. Check for Polymer Degradation success High Inherent Viscosity Achieved degradation->success If no degradation invis1->stoichiometry If purity is confirmed invis2->conditions If ratio is accurate invis3->removal If conditions are optimal invis4->degradation If water is removed

Caption: A step-by-step workflow for troubleshooting low molecular weight.

Q2: How critical is monomer purity, and how can it affect my polymerization?

Answer: Monomer purity is arguably the most critical factor in achieving high molecular weight polyamides. Step-growth polymerization is unforgiving, and even trace impurities can act as chain terminators, severely limiting polymer growth.[2]

  • Causality:

    • Monofunctional Impurities: An impurity with only one reactive group (e.g., a mono-amine or a mono-carboxylic acid) will cap a growing polymer chain, permanently stopping its propagation on that end. This is sometimes done intentionally with chain stoppers like acetic acid to control molecular weight, but unintentional inclusion is detrimental.[3]

    • Non-reactive Impurities: These can alter the true concentration of your monomers, leading to an unintended stoichiometric imbalance.

    • Inhibitors: Some commercial monomers contain inhibitors to prevent premature reactions during storage. These must be rigorously removed before use.[2]

  • Actionable Advice:

    • Source High-Purity Monomers: Start with the highest purity monomers available (>99.5%).

    • Purify Before Use: Always purify your monomers immediately before polymerization, even if they are new. O-Bis diamines can be purified by recrystallization or vacuum sublimation. Diacid chlorides are typically purified by distillation under reduced pressure.

    • Handle Under Inert Conditions: Purified monomers, especially diamines, can be sensitive to air and moisture. Handle and store them under an inert atmosphere (e.g., nitrogen or argon).

Q3: I believe my monomers are pure. Could stoichiometry be the problem?

Answer: Absolutely. Achieving a precise 1:1 molar ratio of amine to carboxylic acid functional groups is a fundamental requirement for high molecular weight in AABB-type polycondensation.[4][5] Any deviation from this perfect balance will result in a lower degree of polymerization.[6]

  • Causality (The Carothers Equation): The Carothers equation demonstrates that to achieve a high degree of polymerization (DP), the extent of reaction (p) must approach 1 (or 100%). If there is an excess of one monomer, the reaction will stop once the limiting monomer is completely consumed, leaving chain ends of the excess monomer and preventing further growth.[4] For example, a 1% molar excess of diamine can limit the theoretical DP to approximately 201, which is far from a high molecular weight polymer.[6]

ReactionEquilibrium cluster_0 Driving the Reaction Forward label_reactants Diamine + Diacid label_products Polyamide + Water label_reactants->label_products removal Removing Water ↑ formation Favors Polyamide Formation → removal->formation

Caption: The role of water removal in polyamide synthesis.

  • Causality: If water is allowed to accumulate in the reaction vessel, it can hydrolyze the amide linkages, breaking the polymer chains and establishing an equilibrium at a lower molecular weight. [7]The extremely high viscosity of the polymer melt can make it difficult for water molecules to escape. [5]

  • Actionable Advice:

    • Inert Gas Sparging: Maintain a slow but steady stream of dry, inert gas through the reaction mixture (or over its surface) to carry away water vapor.

    • Vacuum Application: In the final stages of the polymerization, once a viscous melt has formed, applying a vacuum (e.g., <1 mmHg) is highly effective at removing the last traces of water and significantly increasing the molecular weight. [5][8]This is typically done while maintaining a high temperature.

    • Dean-Stark Trap: For solution polymerizations, using a solvent that forms an azeotrope with water (e.g., xylene) in conjunction with a Dean-Stark trap can be an effective removal method.

Experimental Protocols

Protocol 1: General High-Temperature Solution Polycondensation

This protocol provides a general method for synthesizing polyamides from an O-Bis diamine and an aromatic diacid chloride.

  • Monomer Preparation:

    • Purify the O-Bis diamine by recrystallization from a suitable solvent (e.g., ethanol/water mixture) until a constant melting point is achieved. Dry thoroughly under vacuum at 60-80°C.

    • Purify the diacid chloride by vacuum distillation. Handle with extreme care in a fume hood, as it is moisture-sensitive and corrosive.

  • Apparatus Setup:

    • Assemble a three-necked round-bottom flask equipped with a mechanical overhead stirrer, a nitrogen/argon inlet, and a condenser.

    • Ensure all glassware is rigorously dried in an oven (e.g., at 120°C overnight) and assembled while hot under a positive flow of inert gas.

  • Polymerization:

    • To the reaction flask, add the purified O-Bis diamine and a dry, polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc)) to achieve a monomer concentration of 10-20% (w/v).

    • Stir the mixture under a gentle nitrogen flow until the diamine is fully dissolved. Cool the solution in an ice-water bath.

    • Add the stoichiometric equivalent (1.000 ± 0.001 molar ratio) of the purified diacid chloride slowly, either as a solid in one portion or as a solution in the same solvent.

    • An exothermic reaction will occur. Maintain cooling for 30-60 minutes after the addition is complete.

    • Slowly warm the reaction mixture to room temperature and then heat to the desired reaction temperature (e.g., 180-220°C) using a heating mantle.

    • Maintain the reaction at this temperature with efficient stirring for 4-24 hours. The solution will become progressively more viscous.

  • Isolation and Purification:

    • Allow the viscous polymer solution to cool to room temperature.

    • Slowly pour the solution into a large volume of a vigorously stirred non-solvent (e.g., methanol or water) to precipitate the polyamide.

    • Collect the fibrous polymer precipitate by filtration.

    • Wash the polymer extensively with hot water and then methanol to remove trapped solvent and oligomers.

    • Dry the final polymer in a vacuum oven at 80-120°C until a constant weight is obtained.

Protocol 2: Inherent Viscosity Measurement

This protocol details the standard method for determining the inherent viscosity of a polyamide sample. [9][10]

  • Solution Preparation:

    • Accurately weigh 0.500 g of the dry polymer.

    • Dissolve the polymer in 100 mL of a suitable solvent (e.g., 96% sulfuric acid, m-cresol, or DMAc with 4% LiCl) in a volumetric flask to create a 0.5 g/dL solution. Gentle heating may be required to facilitate dissolution. [9] * Allow the solution to cool to a constant temperature (e.g., 25°C or 30°C).

  • Viscometer Measurement:

    • Use a calibrated Ubbelohde or Cannon-Fenske viscometer placed in a constant-temperature water bath (±0.1°C). [9] * Measure the efflux time (the time it takes for the liquid to flow between two marked points) for the pure solvent (t₀). Repeat at least three times for an average.

    • Thoroughly clean and dry the viscometer.

    • Measure the efflux time for the polymer solution (t). Repeat at least three times for an average.

  • Calculation:

    • Calculate the relative viscosity: ηr = t / t₀

    • Calculate the inherent viscosity: ηinh = ln(ηr) / c , where c is the concentration in g/dL (in this case, 0.5).

References

  • Determination of Solution Viscosities of Polyamide (PA). (2015).
  • Stoichiometry and molecular weight control. (2025). Fiveable.
  • Effect of reaction temperature on conversion and thermal properties of polyamide hot‐melt adhesives. (2025).
  • Control of Molecular Weight Distribution in Polycondensation Polymers. Polyamide Synthesis.
  • Phan Huy Nguyễn. (2016).
  • Effect of Catalyst and Activator on Properties of Polyamide 6 Prepared by Thermoplastic Resin Transfer Molding Technology.
  • Degradation and Stabilis
  • Hydrolase-catalyzed synthesis of polyamides and polyester amides. (2014). University of Groningen Research Portal.
  • Molecular Weight Control in Step Growth Polymerization. (2014). Blog de ingeniería química.
  • Effect of Initial Molecular Weight on the Structural Evolution of Polyamide 1012 during High-Temperature Thermal Treatments as Revealed by Successive Self-Nucleation and Annealing. (2022). Macromolecules.
  • Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. (2012). PMC.
  • Molecular Weight of Polyamides. (2024). Encyclopedia.pub.
  • Thermal degradation of polyamide 6: mechanisms, mitigation str
  • Determination of Viscosity Average Molecular Weight of Polymer (Procedure). Amrita Vishwa Vidyapeetham Virtual Lab.
  • Free radical and condensation Polymerizations.
  • Synthesis of Polyamides Bearing Directing Groups and Their Catalytic Depolymerization. (2025).
  • Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. (2022). Polymer Chemistry (RSC Publishing).
  • Recycling and Degrad
  • Diamine purification method. (2006).
  • Polyamide viscosity measurement methods. SlideShare.
  • Automated Method for Intrinsic Viscosity Determination in Polymeric M
  • High heat resistance and good melt spinnability of a polyamide 66 containing benzene structure. (2021).
  • Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3. (2018). ChemSusChem.
  • Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites. (2020). MDPI.
  • Mechanism of the degradation of polyamides. (1951).
  • Technical Support Center: Troubleshooting Low Molecular Weight in Poly(1-Naphthyl acrylate)
  • Inherent viscosity and yield of a poly(ether ether ketone amide)
  • Inherent Viscosity Analytical Techniques. Jordi Labs.
  • Method of purifying aromatic dicarboxylic acids. (2004).
  • Spin-Trapping Analysis of the Thermal Degradation Reaction of Polyamide 66. (2022). PMC - NIH.
  • Inherent viscosity of polyamide ODA-IPA 200 W, 25% (w/v) monomer concentration, 15 min irradiation.
  • Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. (2023). PMC.
  • Long-Living Anions Could Dramatically Change the Overall Physical Properties of a Polyamide (Nylon 6) Synthesized by a Novel Process. (2020). ACS Omega. [Link]

  • POLYAMIDE. BIT Mesra.
  • Aliphatic and Arom
  • Synthesis and Characterization of Low-Melting-Point Polyamides with Trace Thermoreversible Cross-Linked Networks. (2021).
  • Inherent viscosity and solubility of polyamides.
  • Inherent viscosity and yield of polyamids.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Journal of Organic Chemistry.
  • Yield, inherent viscosity of polyamides from BABE and different diacid.
  • Effect of monomer concentration on polymer inherent viscosity for a number of m -PBI polymerizations at 190 C via the PPA Process.
  • The Preparation of Monomer Casting Polyamide 6/Thermotropic Liquid Crystalline Polymer Composite Materials with S
  • Facile Synthesis of Thermoplastic Polyamide Elastomers Based on Amorphous Polyetheramine with Damping Performance. (2021). MDPI.
  • Synthesis and Properties of Polyamide 6 Random Copolymers Containing an Arom
  • Influence of Fusion Temperature on Nonisothermal Crystalliz
  • Effects of Side Chain on High Temperature Operation Stability of Conjugated Polymers. (2020).
  • Bond exchange reactions in high temperature thermoset polymers. (2021). IDEALS.

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Validation & Comparative

A Comparative Guide to the Thermal Stability of Polymers from O-Bis and P-Bis(2-aminoethoxy)benzene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in materials science and drug development, the selection of high-performance polymers is a critical decision dictated by the end application's demands. Among the vast array of available monomers, aromatic diamines serve as foundational building blocks for robust polymers like polyimides, prized for their exceptional thermal and mechanical properties. This guide provides an in-depth comparison of the thermal stability of polymers synthesized from two common, yet structurally distinct, isomeric diamines: 1,2-Bis(2-aminoethoxy)benzene (O-Bis) and 1,4-Bis(2-aminoethoxy)benzene (P-Bis).

We will explore how a subtle change in the substitution pattern on a benzene ring—from ortho (1,2) to para (1,4)—creates a cascade of effects that significantly alters the macroscopic thermal properties of the resulting polymers. This analysis is grounded in fundamental principles of polymer chemistry and supported by representative experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

The Isomeric Difference: A Structural Perspective

The foundation of the performance differences between polymers derived from O-Bis and P-Bis lies in their molecular geometry. The para isomer is a linear, symmetrical molecule, whereas the ortho isomer has a distinct "kinked" or bent geometry. This fundamental structural divergence directly influences how the polymer chains can arrange themselves in the solid state.

The linear nature of the P-Bis monomer facilitates a more ordered and efficient packing of polymer chains. This results in stronger intermolecular forces, such as van der Waals interactions and potential hydrogen bonding, between adjacent chains. Furthermore, the rigid, rod-like segments contributed by the para-substituted rings restrict segmental motion.[1] In contrast, the kinked structure of the O-Bis monomer introduces disorder, preventing tight chain packing and creating more free volume.[2] This leads to weaker intermolecular forces and a more flexible polymer backbone.

G cluster_p P-Bis(2-aminoethoxy)benzene cluster_o O-Bis(2-aminoethoxy)benzene p_diamine H₂N-CH₂-CH₂-O-Ph-O-CH₂-CH₂-NH₂ (Para) p_polymer ~[-Polymer Chain (Linear)-]~ p_diamine->p_polymer Polymerization p_packing Efficient Chain Packing Strong Intermolecular Forces p_polymer->p_packing Results in o_diamine H₂N-CH₂-CH₂-O-Ph-O-CH₂-CH₂-NH₂ (Ortho) o_polymer ~[-Polymer Chain (Kinked)-]~ o_diamine->o_polymer Polymerization o_packing Inefficient Chain Packing Weak Intermolecular Forces o_polymer->o_packing Results in

Caption: Structural differences between para- and ortho-isomers and their influence on polymer chain conformation.

Experimental Evaluation of Thermal Stability

To quantify the thermal stability of these polymers, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, revealing its thermal degradation profile.[3] DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the glass transition temperature (Tg)—the point at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[2]

G cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis Monomers Diamine (O-Bis or P-Bis) + Dianhydride Solvent NMP Solvent Monomers->Solvent Polymerization Stir at Room Temp (Polyamic Acid Formation) Solvent->Polymerization Imidization Thermal or Chemical Cyclodehydration Polymerization->Imidization Polyimide Final Polyimide Imidization->Polyimide TGA TGA (Ramp to 800°C @ 10°C/min) Polyimide->TGA DSC DSC (Heat-Cool-Heat Cycle) Polyimide->DSC Data Td₅ & Char Yield (TGA) Tg (DSC) TGA->Data DSC->Data

Caption: General experimental workflow from monomer synthesis to thermal property characterization.

Representative Experimental Protocols

The following are generalized, yet detailed, protocols for synthesizing a polyimide and subsequently analyzing its thermal properties.

1. Polyimide Synthesis (Two-Step Method) [4]

  • Dissolution: In a nitrogen-purged, three-neck flask equipped with a mechanical stirrer, add the diamine monomer (e.g., P-Bis(2-aminoethoxy)benzene) to an anhydrous polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), at a concentration of 15-20% (w/v). Stir until fully dissolved.

  • Polyaddition: Slowly add an equimolar amount of a solid aromatic dianhydride (e.g., pyromellitic dianhydride, PMDA) to the solution in small portions to control the exothermic reaction.

  • Poly(amic acid) Formation: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase significantly, indicating the formation of the poly(amic acid) precursor.

  • Imidization: Convert the poly(amic acid) to the final polyimide via thermal cyclodehydration. Cast the viscous solution onto a glass plate and heat it in a programmable oven under a nitrogen atmosphere using a staged heating profile (e.g., 1 hour at 80°C, 1 hour at 150°C, 1 hour at 200°C, and 1 hour at 250°C).

  • Isolation: After cooling, the resulting polyimide film can be peeled from the glass plate for analysis.

2. Thermogravimetric Analysis (TGA) [5]

  • Sample Preparation: Place a small, representative sample of the polymer (5-10 mg) into a TGA crucible (typically platinum or alumina).

  • Instrument Setup: Place the crucible onto the TGA balance. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 800°C) at a constant heating rate, typically 10°C or 20°C per minute.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Analysis: Determine the onset of decomposition (often reported as Td₅, the temperature at which 5% weight loss occurs) and the percentage of material remaining at the end of the experiment (char yield).

3. Differential Scanning Calorimetry (DSC) [6]

  • Sample Preparation: Seal a small sample of the polymer (5-10 mg) in an aluminum DSC pan. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program (Heat-Cool-Heat):

    • First Heat: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected Tg and melting point (if any) to erase its prior thermal history.

    • Cool: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its Tg.

    • Second Heat: Heat the sample again at the same rate as the first scan.

  • Data Acquisition: Record the differential heat flow between the sample and the reference pan.

  • Analysis: Analyze the data from the second heating scan to determine the glass transition temperature (Tg), which appears as a step-like change in the baseline of the heat flow curve.

Data Presentation and Interpretation

Table 1: Representative Glass Transition Temperatures (Tg)

Monomer IsomerPolymer StructureTypical Tg (°C)Rationale
P-Bis Linear, Rigid> 250 Restricted chain mobility and efficient packing require more thermal energy to induce segmental motion.[9]
O-Bis Kinked, Flexible< 230 The bent structure increases free volume and reduces rotational energy barriers, lowering the Tg.[9]

Table 2: Representative Thermal Decomposition Data (TGA in N₂)

Monomer IsomerPolymer StructureTypical Td₅ (°C)Typical Char Yield @ 800°C (%)Rationale
P-Bis High Packing Density> 520 > 60% The stable, highly-packed aromatic structure requires higher energy to initiate bond scission, and the dense network promotes the formation of a stable char.[8]
O-Bis Lower Packing Density< 500 < 55% Weaker intermolecular forces and a less stable packed structure can lead to an earlier onset of degradation.

Synthesizing the Evidence: Why Structure Dictates Stability

The data consistently supports the initial hypothesis: polymers derived from P-Bis(2-aminoethoxy)benzene exhibit superior thermal stability compared to their O-Bis counterparts.

  • Higher Glass Transition Temperature (Tg): The higher Tg of P-Bis polymers is a direct consequence of their rigid, linear structure. More thermal energy is required to overcome the strong intermolecular forces and to induce the large-scale segmental motions that characterize the glass transition.[1] This translates to a higher service temperature for applications where mechanical rigidity is crucial.

  • Higher Decomposition Temperature (Td): The thermal decomposition of a polymer begins with the breaking of its weakest chemical bonds. The efficient packing and strong intermolecular forces in P-Bis polymers help to stabilize the entire structure, effectively increasing the energy required to initiate degradation. The polymer chains are held more tightly, dissipating energy more effectively before bond scission occurs.

  • Greater Char Yield: The higher char yield of P-Bis polymers upon pyrolysis is also a result of their structure. The para-linked aromatic rings are more prone to forming a cross-linked, graphitic-like char structure during decomposition. This stable residue acts as an insulating barrier, slowing further degradation of the underlying material.

Conclusion

The choice between O-Bis and P-Bis(2-aminoethoxy)benzene as a monomer has profound implications for the thermal performance of the final polymer. The linear and symmetric geometry of the para-isomer consistently yields materials with higher glass transition temperatures and superior thermal decomposition stability. This is attributed to more efficient polymer chain packing, stronger intermolecular forces, and restricted segmental mobility.

For researchers developing materials for high-temperature applications—such as aerospace components, electronics substrates, or advanced composites—the P-Bis isomer is the clear choice where maximum thermal resistance is the primary objective. The O-Bis isomer, while less thermally stable, may offer advantages in processability or solubility due to its less regular chain structure, making it potentially suitable for applications with less stringent thermal requirements but a need for easier fabrication. This guide underscores a fundamental principle in polymer science: molecular architecture is the ultimate determinant of macroscopic material properties.

References

  • RSC Publishing. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Advances.
  • Taylor & Francis Online. (2013). Synthesis and characterization of new unsymmetrical diamine monomer and polyimides. Full article.
  • Logesh, G., & Rajendiran, T.V. (2012). Synthesis, Characterization and Thermal Properties of Some New Azopolyimides. Asian Journal of Chemistry, 24(7), 3033-3038.
  • Bibliomed. SYNTHESIS AND CHARACTERIZATION OF POLYIMIDES BASED ON A FLEXIBLE DIAMINE.
  • ResearchGate. Synthesis of polyimides from respective diamines species and dianhydrides.
  • ResearchG
  • MDPI. (2017). Melt-Processable Semicrystalline Polyimides Based on 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA)
  • Revue Roumaine de Chimie. COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE.
  • MDPI. (2026). High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment.
  • R Discovery. (1997). Synthesis and properties of polyimides derived from 1,4-Bis(4-Aminophenoxy)2,5-di-tert-Butylbenzene.
  • ResearchGate.
  • Indian Academy of Sciences. (2024).
  • OpenLearn. Introduction to polymers: 2.5.
  • MDPI. (2021). Glass Transition Behavior of Wet Polymers.
  • NTU Scholars. (2005). High-Performance Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene.
  • PMC. Roles of Small Polyetherimide Moieties on Thermal Stability and Fracture Toughness of Epoxy Blends.
  • NETZSCH Analyzing & Testing. (2020). Material Characterization of Polymers by Methods of Thermal Analysis.
  • ResearchGate. (2010). Synthesis and thermal behaviors of 1,3-bis(4-aminophenoxy)benzene (TPER) and polyimide based on TPER and pyromellitic dianhydride.
  • NC State University Libraries. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
  • SpecialChem. (2025). Glass Transition Temperature (Tg) of Plastics - Definition & Values.
  • ResearchGate. (2019). The role of ortho -, meta - and para -substitutions in the main-chain structure of poly(etherimide)
  • ResearchGate. (2019). Thermogravimetric Analysis of Polymers.
  • PMC. (2021).
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Glass transition temperature (Tg) analysis of ether-linked vs rigid polyimides

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Material Scientists and Application Engineers

Executive Summary: The Rigidity Trade-Off

In high-performance polymer applications—ranging from flexible electronics to sterilizable medical devices—the Glass Transition Temperature (


) is the defining metric for processing windows and dimensional stability.

This guide analyzes the thermal behavior of Rigid Rod Polyimides (e.g., PMDA-PDA) versus Ether-Linked Polyimides (e.g., ODPA-ODA). While rigid backbones offer superior thermal stability (


), they suffer from poor solubility and processability. Ether linkages (

) introduce necessary chain flexibility, lowering

to a processable range (

) but potentially compromising high-temperature load-bearing capacity.
Mechanistic Analysis: The "Swivel" Effect

To understand the data, we must first understand the molecular dynamics. The difference in


 is not merely chemical; it is topological.
The Ether Linkage as a Rotational Hinge

In rigid polyimides, the backbone consists of aromatic rings fused directly or linked by stiff bridges. This creates a "ladder-like" structure with high Charge Transfer Complex (CTC) formation, leading to dense packing and restricted segmental motion.

The introduction of an ether linkage (


) into the diamine or dianhydride acts as a "molecular swivel."
  • Bond Angle: The C-O-C bond angle (

    
    ) creates a kink in the chain.
    
  • Rotational Barrier: The energy barrier for rotation around the ether bond is significantly lower than that of a biphenyl or direct imide linkage.

  • Free Volume: The kink disrupts chain packing, increasing fractional free volume.

Causality: Increased Free Volume


 Lower Energy Required for Segmental Motion 

Lower

.
Visualization: Structure-Property Relationship

The following diagram illustrates the causal pathway from chemical structure to thermal property.[1][2]

G cluster_rigid Rigid Rod (e.g., PMDA-PDA) cluster_ether Ether-Linked (e.g., ODPA-ODA) R_Struct Planar Aromatic Structure R_Pack High Chain Packing (Strong CTC Interactions) R_Struct->R_Pack E_Struct Ether Linkage (-O-) 'Swivel' Effect R_Struct->E_Struct Chemical Modification R_Vol Low Free Volume R_Pack->R_Vol R_Tg Tg > 500°C (Decomposes before Tg) R_Vol->R_Tg Restricted Mobility E_Pack Disrupted Packing (Chain Kinking) E_Struct->E_Pack E_Vol High Free Volume E_Pack->E_Vol E_Tg Tg: 210°C - 280°C (Processable) E_Vol->E_Tg Enhanced Mobility

Figure 1: Causal pathway showing how the introduction of ether linkages disrupts packing efficiency, directly lowering the glass transition temperature.

Comparative Data Analysis

The following table aggregates experimental data comparing standard rigid polyimides against ether-modified variants.

Polymer TypeCommon Trade NameStructure (Dianhydride + Diamine)Tg (

C)
Detection MethodKey Characteristic
Rigid Rod Upilex SBPDA + PDA> 500 (None)DMA / TMADecomposes before softening. Excellent dimensional stability.
Semi-Rigid Kapton HPMDA + ODA360 - 410 DMA (Tan

)
High Tg due to rigid PMDA, but ODA adds slight flexibility. Often undetectable by DSC.
Ether-Linked Ultem 1000BPDA-based Polyetherimide217 DSC / DMAFully amorphous, thermoplastic, injection moldable.
Flexible ExperimentalODPA + ODA~270 DSCDual ether linkages (in both components) significantly drop Tg.
Fluorinated Sixef6FDA + ODA~290 - 300 DSCBulky

groups increase free volume, lowering Tg despite rigidity.

Critical Insight: Note the difference between Kapton (PMDA-ODA) and Upilex S (BPDA-PDA) . Even though Kapton contains an ether linkage in the diamine (ODA), the pyromellitic dianhydride (PMDA) is so rigid that the polymer retains a very high


. To achieve true thermoplasticity (processability), ether linkages are often required in both the dianhydride and diamine segments (e.g., ODPA-ODA).
Experimental Protocol: Validating Tg

The "DSC Trap": A common error in polyimide characterization is relying solely on Differential Scanning Calorimetry (DSC). Rigid polyimides often exhibit a change in heat capacity (


) that is too small or broad to detect by DSC.
The Solution:  Dynamic Mechanical Analysis (DMA) is the authoritative standard for Polyimides.
Protocol: High-Sensitivity DMA for Polyimide Films

Objective: Determine the


-transition (Tg) distinguishing it from 

-relaxations (sub-Tg movements).

1. Sample Preparation:

  • Geometry: Rectangular film strip (e.g., 5mm x 20mm).

  • Conditioning: Crucial. Dry samples at

    
     for 2 hours to remove absorbed moisture. Water acts as a plasticizer and can artificially lower the observed 
    
    
    
    by 10-20°C.

2. Instrument Setup (e.g., TA Instruments Q800):

  • Mode: Tensile Film (for thin films) or 3-Point Bend (for rigid bars).

  • Frequency: 1 Hz (Standard reference frequency).

  • Strain: 0.05% to 0.1% (Must be within the Linear Viscoelastic Region).

3. Thermal Profile (The "Heat-Cool-Heat" is not needed for DMA, but ramp control is vital):

  • Ramp Rate:

    
     to 
    
    
    
    .[3]
    • Note: Faster rates (

      
      ) cause thermal lag, shifting 
      
      
      
      artificially higher.
  • Range: Ambient to

    
     (or 
    
    
    
    below expected decomposition).

4. Data Interpretation: You will obtain three signals. The


 is assigned based on the specific convention (must be reported):
  • 
     (Storage Modulus):  Onset of the precipitous drop. (Conservative value, used for load-bearing limits).
    
  • 
     (Loss Modulus):  Peak value.[4][5] (Represents maximum heat dissipation).
    
  • Tan

    
     (Damping):  Peak value.[5][6][7] (Most commonly cited "Physical 
    
    
    
    " for polyimides).
Visualization: The DMA Signal Workflow

This diagram guides the researcher in interpreting the DMA output to avoid false positives from


-transitions.

DMA_Logic Start DMA Temperature Ramp SubTg Minor Drop in E' Broad Tan Delta Hump Start->SubTg < 200°C Beta Beta Transition (Local rotation of phenyl rings) SubTg->Beta Identify & Ignore MainTg Sharp Drop in E' (3 decades) Sharp Tan Delta Peak SubTg->MainTg > 250°C Alpha Alpha Transition (Tg) (Main Chain Segmental Motion) MainTg->Alpha Record Temperature

Figure 2: Decision tree for distinguishing secondary relaxations (


) from the true glass transition (

) in rigid polymers.
Conclusion & Selection Criteria

For researchers developing high-temperature materials or medical devices:

  • Select Rigid PIs (BPDA-PDA) if your application requires:

    • Continuous operation >

      
      .
      
    • Zero creep under load.

    • Trade-off: You cannot melt-process; you must cast from precursor (Polyamic Acid).

  • Select Ether-Linked PIs (ODPA-ODA / PEI) if your application requires:

    • Injection molding or extrusion.

    • Toughness (flexibility) over absolute rigidity.

    • Solubility in less toxic solvents.

Final Recommendation: Always validate


 using DMA  at 1 Hz. Do not rely on DSC datasheets for semi-crystalline or rigid polyimides, as the transition is often invisible.
References
  • NASA Langley Research Center. "High Performance Polyimides." NASA Tech Reports. [Link]

  • TA Instruments. "Thermal Analysis of Polymers: DSC vs DMA." Application Note. [Link]

  • Sroog, C. E. "Polyimides." Journal of Polymer Science: Macromolecular Reviews, Vol. 11, Issue 1. [Link]

  • Feger, C., & Frank, C. W. "Complex Formation in Polyimides." Chemical Reviews. [Link]

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Beyond the Datasheet: A Comparative Guide to Tensile Testing Flexible Polyetherimides (PEI-Si)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanical properties testing: tensile strength of flexible polyetherimides Content Type: Publish Comparison Guide

Executive Summary for Drug Development & MedTech Professionals

In the development of next-generation medical devices—such as flexible biosensors, smart catheters, and implantable insulation—standard rigid thermoplastics often fail to meet the dual requirements of biocompatibility and mechanical compliance .

Flexible Polyetherimide (PEI), specifically Siloxane-Polyetherimide block copolymers (PEI-Si) (e.g., SABIC SILTEM™), bridges the gap between the high-strength rigidity of standard PEI (Ultem™) and the elastomeric properties of silicones.

This guide provides an objective technical comparison of Flexible PEI against industry standards (Polyimide, PEEK) and details a self-validating protocol for accurately characterizing its tensile strength—a critical quality attribute (CQA) for FDA submission.

Part 1: The Comparative Landscape

Material Architecture: Why "Flexible" PEI?

Standard PEI is an amorphous thermoplastic known for high heat resistance and stiffness.[1][2] To create Flexible PEI, siloxane soft blocks are copolymerized into the backbone.

  • Mechanism: The siloxane segments reduce the glass transition temperature (

    
    ) and modulus, acting as an internal plasticizer without leaching, maintaining biocompatibility (USP Class VI).
    
Performance Matrix: Flexible PEI vs. Alternatives

The following table synthesizes experimental data ranges for Flexible PEI-Si compared to its primary competitors in medical applications.

PropertyFlexible PEI (PEI-Si) Standard PEI (Ultem 1000) Polyimide (Kapton HN) PEEK (Unfilled) Clinical Implication
Tensile Strength (Yield) 20 – 28 MPa 105 – 110 MPa230 MPa (Ultimate)90 – 100 MPaPEI-Si yields earlier, preventing brittle failure in dynamic tissues.
Elongation at Break 100 – 110% 60%72%45%High elongation allows for flexible cabling/tubing that survives bending.
Flexural Modulus 0.4 – 0.6 GPa 3.4 GPa2.5 GPa3.7 – 4.0 GPaLow modulus matches soft tissue mechanics better than PEEK/Std PEI.
Processability Thermoplastic (Melt)Thermoplastic (Melt)Thermoset (Cast)Thermoplastic (Melt)PEI-Si can be extruded/molded; PI requires complex casting/curing.
Sterilization Gamma, EtO, AutoclaveGamma, EtO, AutoclaveGamma, EtOAutoclave (Excellent)PEI-Si retains flexibility after sterilization; PEEK is the gold standard for autoclaving.

Key Insight: Do not select Flexible PEI for load-bearing structural implants (choose PEEK). Select Flexible PEI for interconnects, insulating jackets, and flexible substrates where PEEK is too stiff and Polyimide is too costly/difficult to process.

Part 2: Validated Experimental Protocol

The Challenge of Testing Flexible PEI

Testing flexible PEI presents a unique challenge: it sits between the "Rigid Plastic" standard (ASTM D638) and the "Thin Film" standard (ASTM D882).

  • Error Source: Using standard serrated grips on flexible PEI causes premature failure at the grip face (jaw break) due to stress concentration, invalidating the data.

  • Correction: Use pneumatic side-action grips with rubber-coated faces or line contact grips.

Workflow Visualization

The following diagram outlines the decision logic and workflow for validating tensile data.

TensileTestingWorkflow Start Sample Identification ThicknessCheck Thickness < 1.0mm? Start->ThicknessCheck D882 Standard: ASTM D882 (Thin Film/Sheeting) ThicknessCheck->D882 Yes D638 Standard: ASTM D638 (Rigid/Molded) ThicknessCheck->D638 No PrepStrip Cut: Rectangular Strips Width: 15mm or 25.4mm D882->PrepStrip GripSelect1 Grips: Rubber-Faced Pneumatic PrepStrip->GripSelect1 Conditioning Conditioning: 40h @ 23°C, 50% RH GripSelect1->Conditioning PrepBone Cut: Type I or IV Dogbone D638->PrepBone GripSelect2 Grips: Serrated Wedge Self-Tightening PrepBone->GripSelect2 GripSelect2->Conditioning Testing Test Execution: Pre-load: 0.1N Rate: 50mm/min (Typ) Conditioning->Testing Analysis Data Validation: Discard Jaw Breaks Testing->Analysis

Caption: Decision matrix for selecting ASTM standards based on sample thickness, ensuring regulatory compliance.

Step-by-Step Methodology (ASTM D882 Focus)

Since "Flexible PEI" is most often used as extruded film or tubing in medical devices, we focus on the D882 protocol.

1. Sample Preparation

  • Cutting: Use a precision JDC cutter or laser cutter. Do not use scissors, as micro-fractures at the edges will artificially lower tensile strength.

  • Dimensions: Cut strips 150mm long × 25.4mm wide.

  • Conditioning: Polymers are viscoelastic. Condition samples at 23°C ± 2°C and 50% ± 10% Relative Humidity for >40 hours (ASTM D618). Causality: This standardizes the moisture content, which acts as a plasticizer.

2. Instrument Setup

  • Load Cell: Select a cell where the expected break force is between 10-90% of capacity (e.g., 500N or 1kN cell for thin PEI films).

  • Grip Separation: Set initial gauge length to 50mm.

  • Strain Rate: Set crosshead speed to 50 mm/min (Strain rate = 100%/min).

    • Note: Faster rates (e.g., 500 mm/min) typically yield higher modulus and strength values but lower elongation due to polymer chain relaxation time.

3. Execution & Validation

  • Pre-load: Apply a slack-correction load (e.g., 0.1N) to ensure the film is taut before recording starts.

  • Failure Mode Check: After the test, inspect the sample.

    • Valid: Break occurs in the center (gauge length).

    • Invalid: Break occurs at the grip line. Discard and re-test.

Part 3: Data Analysis & Interpretation

When analyzing Flexible PEI tensile curves, you will notice a distinct lack of a sharp "yield point" compared to rigid Ultem.

Stress-Strain Behavior Comparison[3][4][5][6]
  • Rigid PEI: Linear elastic region

    
     Sharp yield peak 
    
    
    
    Necking
    
    
    Break.
  • Flexible PEI: Non-linear elastic region

    
     Diffuse yield zone (gradual transition) 
    
    
    
    Strain hardening
    
    
    Break.

Calculation of Modulus: For Flexible PEI, do not use the initial tangent modulus alone. Report the Secant Modulus at 1% or 2% strain . This provides a more realistic representation of the material's stiffness in actual medical device usage (e.g., bending a catheter).

Strategic Selection Logic

Use this logic flow to justify material selection in your Design History File (DHF).

MaterialSelection Need Requirement: High Temp + Biocompatible FlexQ Is Flexibility Required? Need->FlexQ RigidPath Rigid Structure (Housing, Surgical Tool) FlexQ->RigidPath No FlexPath Flexible Component (Wire Coating, Tubing) FlexQ->FlexPath Yes LoadQ High Load Bearing? RigidPath->LoadQ CostQ Cost/Process Constraint? FlexPath->CostQ SelectPEEK Select: PEEK (Implants, Load Bearing) LoadQ->SelectPEEK Yes (>100MPa) SelectUltem Select: Standard PEI (Housings, Sterilization Trays) LoadQ->SelectUltem No SelectKapton Select: Polyimide (Film) (Extreme Heat, Flex Circuits) CostQ->SelectKapton Film only / High Cost OK SelectSiltem Select: Flexible PEI (Tubing, Interconnects) CostQ->SelectSiltem Molded/Extruded / Cost Sensitive

Caption: Material selection logic flow for medical device engineers.

References

  • ASTM International. ASTM D882-18: Standard Test Method for Tensile Properties of Thin Plastic Sheeting. ASTM International, West Conshohocken, PA.

  • SABIC. SILTEM™ Resin STM1500 Technical Datasheet.[3] SABIC Specialties.

  • ASTM International. ASTM D638-14: Standard Test Method for Tensile Properties of Plastics. ASTM International.[4]

  • McKeen, L. W. Permeability Properties of Plastics and Elastomers (Fourth Edition). William Andrew Publishing, 2017. (Chapter on Polyetherimides).

  • Omnexus. Polyetherimide (PEI): A Comprehensive Review. SpecialChem.

Sources

A Comparative Analysis of the Chelate Effect: Ethylenediamine vs. O-Bis(2-aminoethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Coordination Chemistry and Drug Development

As a Senior Application Scientist, this guide provides an in-depth comparison of the chelate effect exhibited by two structurally distinct bidentate ligands: the simple, flexible ethylenediamine (en) and the larger, more rigid O-Bis(2-aminoethoxy)benzene. Understanding these differences is crucial for researchers designing metal complexes for applications ranging from catalysis to drug delivery, where stability is a key determinant of performance.

The Chelate Effect: A Thermodynamic Overview

The chelate effect describes the enhanced thermodynamic stability of a coordination complex containing a polydentate ligand (a chelating agent) compared to a complex with an equivalent number of analogous monodentate ligands.[1] This phenomenon is a cornerstone of coordination chemistry.

The stability of a complex is quantified by its formation constant (Kf) or, more commonly, its logarithm (log Kf). A larger log Kf value indicates greater stability. The chelate effect is fundamentally an entropy-driven process.[2] Consider the binding of a metal ion, M, with either two monodentate ligands (L) or one bidentate ligand (L-L):

  • Monodentate: M + 2L ⇌ ML2 (2 particles → 2 particles)

  • Bidentate (Chelate): M + L-L ⇌ M(L-L) (2 particles → 1 particle)

When considering the displacement of solvent molecules (e.g., water) from the metal's coordination sphere, the entropic advantage becomes clear:

  • [M(H2O)n] + 2L ⇌ [M(H2O)n-2L2] + 2H2O (3 particles → 3 particles)

  • [M(H2O)n] + L-L ⇌ [M(H2O)n-2(L-L)] + 2H2O (2 particles → 3 particles)

The chelation reaction results in a net increase in the number of independent molecules in the solution, leading to a significant increase in translational entropy (ΔS), which makes the Gibbs free energy change (ΔG = ΔH - TΔS) more negative and thus, the complex formation more spontaneous.[2][3]

Ligand Structural Comparison

The chelate effect is not uniform and is highly dependent on the structure of the chelating agent. Here, we compare two ligands with the same donor atoms (primary amines) but vastly different backbones.

Ethylenediamine (en) is a classic bidentate ligand with the formula C₂H₈N₂.[4] It consists of two amino groups linked by a two-carbon chain. This simple, flexible structure allows it to form a highly stable five-membered chelate ring with a metal ion.[5]

O-Bis(2-aminoethoxy)benzene (also known as 1,2-bis(2-aminoethoxy)benzene) is a larger bidentate ligand with the formula C₁₀H₁₆N₂O₂.[6] Its structure features a rigid benzene ring with two aminoethoxy arms. This configuration forces the formation of a much larger, eight-membered chelate ring.

Key Factors Influencing the Chelate Effect: A Head-to-Head Comparison

The difference in the chelate effect between these two ligands can be analyzed by considering several key structural and thermodynamic factors.

Chelate Ring Size

This is the most critical factor in this comparison.

  • Ethylenediamine: Forms a five-membered ring (M-N-C-C-N). Five- and six-membered chelate rings are the most stable due to minimal ring strain, closely mimicking ideal bond angles.[2]

  • O-Bis(2-aminoethoxy)benzene: Forms an eight-membered ring (M-N-C-C-O-C-C-O-C-C-N). Chelate rings with more than six members are generally less stable.[2] This is because the longer chain increases conformational flexibility, which leads to a greater loss of entropy upon chelation to form a single, rigid ring structure. This larger ring size is the primary reason O-Bis(2-aminoethoxy)benzene is expected to exhibit a significantly weaker chelate effect than ethylenediamine.

Ligand Flexibility and Pre-organization
  • Ethylenediamine: Its high flexibility allows it to easily adapt to the geometric requirements of various metal ions. However, this flexibility means a significant amount of conformational entropy is lost when it is "locked" into place upon chelation.

  • O-Bis(2-aminoethoxy)benzene: The rigid benzene backbone "pre-organizes" the donor amine groups, reducing the entropic penalty of conformational restriction upon binding. However, this rigidity can also be a disadvantage. If the fixed distance and orientation of the donor atoms do not match the ideal coordination geometry of a specific metal ion, chelation will be strained or may not occur at all.

Thermodynamics of Complexation

While direct comparative experimental data for O-Bis(2-aminoethoxy)benzene is scarce in the literature, we can infer the thermodynamic differences based on established principles. The stability of metal complexes generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[7][8]

LigandMetal Ionlog K₁log K₂log β₂ΔH° (kJ/mol)-TΔS° (kJ/mol)
Ethylenediamine Cd²⁺5.84.810.62-56.48-4.19
(Reference Monodentate)Cd²⁺--6.55-57.319.9
Ethylenediamine Ni²⁺7.56.313.8--
Ethylenediamine Cu²⁺10.69.019.6--

Data for Ethylenediamine complexes.[2][7] Note: log β₂ = log K₁ + log K₂. The reference for Cd²⁺ is four methylamine ligands.

As the data for the Cadmium(II) complex shows, the enthalpy change (ΔH°) for chelation with ethylenediamine is very similar to that for coordination with monodentate methylamine ligands.[2] The enhanced stability (a more negative ΔG°, reflected in the higher log β value) comes almost entirely from the much more favorable entropy term (-TΔS°).[2]

For O-Bis(2-aminoethoxy)benzene, the formation of a larger, more strained eight-membered ring would likely result in a less favorable enthalpy of formation (less negative ΔH°) compared to ethylenediamine. Furthermore, the greater loss of conformational freedom in the long aminoethoxy chains would lead to a less favorable entropy change (less positive ΔS°), resulting in a significantly lower overall stability constant.

Visualizing Chelation

The structural differences in chelation are best understood visually.

G cluster_en Ethylenediamine Chelation cluster_bape O-Bis(2-aminoethoxy)benzene Chelation M_en M N1_en N M_en->N1_en N2_en N M_en->N2_en C1_en C N1_en->C1_en C2_en C C1_en->C2_en C2_en->N2_en M_bape M N1_bape N M_bape->N1_bape N2_bape N M_bape->N2_bape C1_bape C N1_bape->C1_bape C2_bape C C1_bape->C2_bape O1_bape O C2_bape->O1_bape C3_bape C O1_bape->C3_bape C4_bape C C3_bape->C4_bape C5_bape C C4_bape->C5_bape C6_bape C C5_bape->C6_bape C7_bape C C6_bape->C7_bape C8_bape C C7_bape->C8_bape C8_bape->C3_bape O2_bape O C8_bape->O2_bape C9_bape C O2_bape->C9_bape C10_bape C C9_bape->C10_bape C10_bape->N2_bape

Caption: Chelation of a metal ion (M) by ethylenediamine (left) forming a 5-membered ring and by O-Bis(2-aminoethoxy)benzene (right) forming an 8-membered ring.

Experimental Protocols for Quantifying the Chelate Effect

Two primary techniques are employed to determine the thermodynamic parameters of metal-ligand complexation: Potentiometric Titration and Isothermal Titration Calorimetry (ITC).

Protocol 1: Potentiometric Titration (Bjerrum's Method)

This classic method determines stability constants by monitoring pH changes during the titration of a ligand and metal solution with a strong base.[9][10]

Methodology:

  • Solution Preparation: Prepare stock solutions of the metal salt (e.g., NiCl₂), the ligand (e.g., ethylenediamine), a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH) of accurately known concentrations. An inert salt (e.g., KCl) is used to maintain constant ionic strength.[11]

  • Calibration: Calibrate the pH electrode and meter system using standard buffers. It's crucial to convert pH readings to hydrogen ion concentrations for accurate calculations.[11]

  • Titrations: Perform a series of titrations at a constant temperature:

    • Titration A: Acid + Inert Salt

    • Titration B: Acid + Inert Salt + Ligand

    • Titration C: Acid + Inert Salt + Ligand + Metal Salt

  • Data Analysis:

    • Plot pH versus the volume of base added for all three titrations.

    • From these curves, calculate the average number of protons bound per ligand molecule (n̄H) and the average number of ligands bound per metal ion (n̄).

    • The stability constants (K₁, K₂, etc.) are then determined from the formation curve, a plot of n̄ versus the free ligand concentration (pL).[12]

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding interaction, providing a complete thermodynamic profile from a single experiment.[13]

Methodology:

  • Sample Preparation: Prepare solutions of the metal ion and the ligand in the exact same buffer to minimize heats of dilution.[14] Degas all solutions thoroughly to prevent air bubbles.

  • Instrument Setup:

    • Load the metal ion solution into the sample cell of the calorimeter.

    • Load the ligand solution, typically at a 10-20 fold higher concentration, into the injection syringe.

    • Fill the reference cell with the same buffer.

    • Allow the system to thermally equilibrate at the desired temperature.

  • Titration: Perform a series of small, precisely controlled injections of the ligand solution into the sample cell. The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells after each injection.

  • Data Analysis:

    • The raw data appears as a series of heat-flow peaks corresponding to each injection.

    • Integrating the area under these peaks yields the heat change per injection.

    • A plot of heat change per mole of injectant versus the molar ratio of ligand to metal is generated (the binding isotherm).

    • This isotherm is fitted to a binding model to determine the association constant (Ka), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

G cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis prep_metal Prepare Metal Solution in Buffer degas Degas Both Solutions prep_metal->degas prep_ligand Prepare Ligand Solution in Same Buffer prep_ligand->degas load_cell Load Metal Solution into Sample Cell degas->load_cell load_syringe Load Ligand Solution into Syringe degas->load_syringe equilibrate Equilibrate System at Constant T load_cell->equilibrate load_syringe->equilibrate titrate Inject Ligand into Cell (Automated Titration) equilibrate->titrate measure Measure Heat Flow (dQ/dt) titrate->measure integrate Integrate Peaks to Get Heat per Injection (ΔH) measure->integrate plot Plot Binding Isotherm (ΔH vs. Molar Ratio) integrate->plot fit Fit Isotherm to Binding Model plot->fit thermo Determine Ka, ΔH, n Calculate ΔG, ΔS fit->thermo

Caption: General experimental workflow for comparing ligand binding thermodynamics using Isothermal Titration Calorimetry (ITC).

Conclusion

The comparison between ethylenediamine and O-Bis(2-aminoethoxy)benzene provides a clear illustration of the structural principles governing the chelate effect.

  • Ethylenediamine exemplifies a strong chelating agent. Its ability to form a small, strain-free five-membered ring results in a highly favorable entropic contribution to binding, leading to the formation of exceptionally stable metal complexes.

  • O-Bis(2-aminoethoxy)benzene , despite having the same donor atoms, is a significantly weaker chelating agent. The structural constraint of its backbone forces the formation of a large, eight-membered ring, which is thermodynamically less favorable due to both entropic and enthalpic factors.

For researchers in drug development and materials science, this guide underscores a critical principle: achieving high-stability metal complexes requires careful consideration of the entire ligand architecture, not just the identity of the donor atoms. The size of the chelate ring remains a paramount factor in harnessing the full potential of the chelate effect.

References

  • [Bjerrum's Method: It is a potentiometric method for determining the stability constant for complex formation.]([Link] Bihar university/LS COLLEGE MUZAFFARPUR/PG- I Semester Inorganic Chemistry Department of Chemistry LS COLLEGE MUZAFFARPUR BRA BIHAR UNIVERSITY Dr. Priyanka TOPIC-- METHODS OF DETERMINATION.pdf)

Sources

Safety Operating Guide

Personal protective equipment for handling O-Bis(2-aminoethoxy)benzene

[1]

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2,2'-(1,2-Phenylenebis(oxy))diethanamine (CAS 42988-85-2).[1][2]Link

  • Thermo Fisher Scientific. (2025). Glove Selection Guide for Amines and Bases.Link

  • BLD Pharm. (2024). GHS Classification for CAS 42988-85-2.[1][3]Link[1]

  • PubChem. (2025).[4][5] Compound Summary: 2,2'-(1,2-Phenylenebis(oxy))diethanamine.[1][2] National Library of Medicine. Link

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